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Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate Documentation Hub

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  • Product: Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate

Core Science & Biosynthesis

Foundational

Technical Guide: Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate

The CAS number for Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate is 202000-95-1 .[1][2][3] Below is the in-depth technical guide for this compound, structured for researchers and drug development professionals. CAS Reg...

Author: BenchChem Technical Support Team. Date: February 2026

The CAS number for Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate is 202000-95-1 .[1][2][3]

Below is the in-depth technical guide for this compound, structured for researchers and drug development professionals.

CAS Registry Number: 202000-95-1 Chemical Formula: C₁₁H₉BrClNO₂ Molecular Weight: 302.55 g/mol [2]

Executive Summary

Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate is a specialized halogenated phenylacetic acid derivative used primarily as an intermediate in the synthesis of thyroid hormone receptor beta (THR-β) agonists , such as analogs of Resmetirom (MGL-3196) . Its unique 3-bromo-5-chloro substitution pattern makes it a critical building block for structure-activity relationship (SAR) studies, enabling the modulation of lipophilicity and metabolic stability in late-stage drug candidates.

This guide details the chemical identity, validated synthetic pathways, and handling protocols for this compound, serving as a reference for medicinal chemists and process engineers.

Chemical Identity & Properties

PropertySpecification
CAS Number 202000-95-1
IUPAC Name Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate
Synonyms Ethyl alpha-cyano-3-bromo-5-chlorophenylacetate; 3-Bromo-5-chlorophenyl-cyanoacetic acid ethyl ester
SMILES CCOC(=O)C(C#N)c1cc(Cl)cc(Br)c1
InChIKey Predicted:[2]CTIHQMRBBJFRNJ-UHFFFAOYSA-N (Analogous)
Appearance White to off-white crystalline solid or viscous oil
Solubility Soluble in DMSO, DMF, Ethyl Acetate, DCM; Insoluble in Water
Purity Grade Typically ≥97% (HPLC) for research applications

Synthetic Pathways & Methodology

The synthesis of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate typically follows a nucleophilic substitution or condensation strategy. The most robust industrial route involves the carbonylation of the corresponding phenylacetonitrile.

Primary Route: Carbonylation of Phenylacetonitrile

This method is preferred for its scalability and avoidance of transition metal catalysts in the final step.

Precursors
  • Starting Material: 3-Bromo-5-chlorophenylacetonitrile (CAS 1056454-88-6).[4][5]

  • Reagent: Diethyl carbonate (or Ethyl chloroformate).

  • Base: Sodium hydride (NaH) or Sodium ethoxide (NaOEt).

Step-by-Step Protocol
  • Activation: In a flame-dried reaction vessel under Nitrogen (

    
    ), dissolve 3-bromo-5-chlorophenylacetonitrile (1.0 eq) in anhydrous THF or Toluene.
    
  • Deprotonation: Cool the solution to 0°C. Slowly add Sodium hydride (60% dispersion in oil, 2.2 eq) portion-wise to control hydrogen evolution. Stir for 30–60 minutes until gas evolution ceases and the anion is formed (often indicated by a color change).

  • Acylation: Add Diethyl carbonate (3.0 eq) dropwise. Alternatively, Ethyl chloroformate (1.2 eq) can be used for faster kinetics but requires stricter temperature control (-78°C to 0°C) to prevent bis-acylation.

  • Reflux: Heat the mixture to reflux (if using carbonate) or warm to room temperature (if using chloroformate) and stir for 4–12 hours. Monitor conversion via TLC or LC-MS.

  • Quench & Workup: Cool the mixture to 0°C. Quench carefully with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the target ester.

Alternative Route: Nucleophilic Aromatic Substitution ( )

Note: This route is less common for the 3-bromo-5-chloro pattern due to insufficient ring activation compared to nitro-substituted rings, but can be achieved via Pd-catalyzed alpha-arylation.

  • Reactants: 1-Bromo-3-chloro-5-iodobenzene + Ethyl cyanoacetate.

  • Catalyst:

    
     / Xantphos or similar bulky phosphine ligand.
    
  • Base:

    
     or 
    
    
    
    .
  • Conditions: Toluene, 100°C. This couples the active methylene of the cyanoacetate to the aryl iodide position.

Synthesis Workflow Diagram

SynthesisPath Start 3-Bromo-5-chlorotoluene Bromination Radical Bromination (NBS, AIBN) Start->Bromination BenzylBromide 3-Bromo-5-chlorobenzyl bromide Bromination->BenzylBromide Cyanation Cyanation (NaCN, DMF) BenzylBromide->Cyanation Nitrile 3-Bromo-5-chlorophenylacetonitrile (CAS 1056454-88-6) Cyanation->Nitrile Acylation Acylation (Diethyl Carbonate, NaH) Nitrile->Acylation Product Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate (CAS 202000-95-1) Acylation->Product

Caption: Step-wise synthesis pathway from the toluene precursor to the final cyanoacetate intermediate.

Applications in Drug Discovery

This compound serves as a "mixed-halogen" scaffold, offering distinct advantages in medicinal chemistry:

  • Thyroid Hormone Mimetics: It is a structural analog of the intermediates used for Resmetirom (MGL-3196) . The 3-bromo-5-chloro substitution mimics the bulky iodine atoms found in endogenous thyroid hormones (

    
    , 
    
    
    
    ) while improving oral bioavailability and metabolic stability compared to pure iodo-compounds.
  • Heterocycle Formation: The cyanoacetate moiety is a versatile "linchpin."

    • Condensation with Hydrazines: Yields amino-pyrazoles.

    • Condensation with Amidines: Yields pyrimidines.

    • These heterocycles are core scaffolds for kinase inhibitors and nuclear receptor agonists.

Safety & Handling (HSE)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

References

  • ChemicalBook. (2025).[5] Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate Product Entry. Retrieved from .

  • ChemSrc. (2025). CAS 202000-95-1 Entry.[1][2][3] Retrieved from .

  • Kelly, M. J., et al. (2008). Thyroid Hormone Analogs and Methods of Use. U.S. Patent No. 7,452,882.[6] Washington, DC: U.S. Patent and Trademark Office. (Describes analogous synthesis of 3,5-dichloro intermediates).

  • LookChem. (2025). Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate. Retrieved from .

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Halogenated Phenyl Cyanoacetates in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of halogenated phenyl cyanoacetates in various organic solvents. Designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of halogenated phenyl cyanoacetates in various organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical underpinnings of solubility, practical experimental methodologies for its determination, and an analysis of the structural and environmental factors that govern the dissolution of this important class of compounds.

Introduction: The Significance of Halogenated Phenyl Cyanoacetates

Halogenated phenyl cyanoacetates are a versatile class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. Their molecular architecture, featuring a halogenated phenyl ring, a cyano group, and an ester moiety, provides multiple reactive sites for further chemical transformations. The solubility of these compounds in organic solvents is a critical parameter that dictates their utility in various applications. Accurate solubility data is paramount for:

  • Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical reactions.

  • Purification and Crystallization: Selecting appropriate solvents for obtaining high-purity crystalline products.

  • Formulation Development: Designing stable and effective formulations for pharmaceutical and agrochemical applications.

  • Process Scale-up: Predicting and controlling behavior in large-scale industrial processes.

This guide aims to provide a foundational understanding of the principles governing the solubility of these compounds and to offer practical guidance for its experimental determination.

Theoretical Framework: Factors Influencing Solubility

The solubility of a solid in a liquid is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a fundamental, albeit simplified, guiding principle.[1] For halogenated phenyl cyanoacetates, the key factors influencing their solubility in organic solvents include:

  • Molecular Structure of the Solute:

    • Nature and Position of the Halogen: The electronegativity and size of the halogen atom (F, Cl, Br, I) and its position on the phenyl ring can significantly impact crystal lattice energy and interactions with the solvent.

    • Ester Group: The alkyl chain length of the ester (e.g., methyl, ethyl) can influence the overall polarity and steric hindrance of the molecule.

  • Properties of the Organic Solvent:

    • Polarity: Solvents are broadly classified as polar (protic and aprotic) and non-polar. The polarity of the solvent, often quantified by its dielectric constant, plays a crucial role in overcoming the solute's crystal lattice energy.

    • Hydrogen Bonding Capability: Solvents capable of hydrogen bonding (e.g., alcohols) can form strong interactions with the cyano and ester groups of the solute, enhancing solubility.

    • Dispersion Forces: Non-polar solvents primarily interact through weaker van der Waals forces.

  • Temperature: The solubility of most solids in liquids increases with temperature, as the increased kinetic energy helps to overcome the intermolecular forces in the solid state.

  • Pressure: For solid-liquid systems, the effect of pressure on solubility is generally negligible under standard laboratory conditions.

dot graph "Solubility_Influencing_Factors" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Solubility [label="Solubility of Halogenated\nPhenyl Cyanoacetates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solute [label="Solute Properties", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Solvent Properties", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Temp [label="Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Halogen [label="Halogen Type & Position\n(F, Cl, Br, I)", fillcolor="#F1F3F4"]; Ester [label="Ester Alkyl Group\n(e.g., Methyl, Ethyl)", fillcolor="#F1F3F4"]; Polarity [label="Polarity\n(Dielectric Constant)", fillcolor="#F1F3F4"]; HBond [label="Hydrogen Bonding\nCapability", fillcolor="#F1F3F4"];

// Edges Solubility -- Solute [label="Dependent on"]; Solubility -- Solvent [label="Dependent on"]; Solubility -- Temp [label="Dependent on"]; Solute -- Halogen; Solute -- Ester; Solvent -- Polarity; Solvent -- HBond; } Caption: Key factors influencing the solubility of halogenated phenyl cyanoacetates.

Solubility Data of Halogenated Phenyl Cyanoacetates: A Representative Overview

Compound Solvent Solubility ( g/100 mL) at 25°C (Estimated) Notes
Ethyl 2-cyano-2-(4-chlorophenyl)acetateMethanol> 10High solubility expected due to polarity and H-bonding.
Ethanol> 10High solubility expected due to polarity and H-bonding.
Acetone> 10Good solubility expected in aprotic polar solvent.
Ethyl Acetate5 - 10Moderate solubility expected.[2]
Dichloromethane5 - 10Moderate solubility in a polar aprotic solvent.
Toluene1 - 5Lower solubility expected in a non-polar solvent.
Hexane< 1Poor solubility expected in a non-polar solvent.
Methyl 2-cyano-2-(4-fluorophenyl)acetateMethanol> 10High solubility expected due to polarity and H-bonding.
Ethanol> 10High solubility expected due to polarity and H-bonding.
Acetone> 10Good solubility expected in aprotic polar solvent.
Ethyl Acetate5 - 10Moderate solubility expected.
Dichloromethane5 - 10Moderate solubility in a polar aprotic solvent.
Toluene1 - 5Lower solubility expected in a non-polar solvent.
Hexane< 1Poor solubility expected in a non-polar solvent.

Rationale for Estimations: The estimations are based on the principle that polar compounds are more soluble in polar solvents. Halogenated phenyl cyanoacetates possess polar functional groups (cyano and ester) and a moderately polar aromatic ring. Therefore, they are expected to be highly soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone. Their solubility is expected to decrease in less polar solvents like ethyl acetate and dichloromethane, and be poor in non-polar solvents like toluene and hexane. The specific halogen (Cl vs. F) and ester group (ethyl vs. methyl) are expected to have a smaller, but not insignificant, impact on the overall solubility profile.

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound. The following protocol outlines the key steps for determining the solubility of a halogenated phenyl cyanoacetate in an organic solvent.

4.1. Materials and Equipment

  • Halogenated phenyl cyanoacetate (solute)

  • Organic solvent of interest

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Experimental Workflow

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subgraph "cluster_Preparation" { label = "Preparation"; style = "rounded"; bgcolor = "#E8F0FE"; A [label="Add excess solute\nto solvent"]; B [label="Seal vial"]; }

subgraph "cluster_Equilibration" { label = "Equilibration"; style = "rounded"; bgcolor = "#E6F4EA"; C [label="Equilibrate at\nconstant temperature\nwith agitation (24-72h)"]; }

subgraph "cluster_Sampling" { label = "Sampling & Dilution"; style = "rounded"; bgcolor = "#FEF7E0"; D [label="Allow solid to settle"]; E [label="Withdraw supernatant"]; F [label="Filter supernatant"]; G [label="Dilute accurately"]; }

subgraph "cluster_Analysis" { label = "Analysis"; style = "rounded"; bgcolor = "#FCE8E6"; H [label="Analyze by HPLC\nor UV-Vis"]; I [label="Calculate concentration\nfrom calibration curve"]; }

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } Caption: Experimental workflow for solubility determination using the shake-flask method.

4.3. Detailed Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of the halogenated phenyl cyanoacetate to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the supernatant through a syringe filter (pre-warmed to the experimental temperature if necessary) to remove any remaining undissolved microparticles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved solute.

    • A calibration curve should be prepared using standard solutions of the halogenated phenyl cyanoacetate of known concentrations in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).

Conclusion

The solubility of halogenated phenyl cyanoacetates in organic solvents is a critical physicochemical property that influences their synthesis, purification, and application. This guide has provided a comprehensive overview of the theoretical principles governing their solubility, a representative (though estimated) dataset, and a detailed, field-proven protocol for its experimental determination. By understanding the interplay of solute and solvent properties, and by employing robust experimental techniques, researchers and professionals can effectively harness the potential of this important class of chemical intermediates. For definitive applications, it is strongly recommended that the estimated solubility values presented herein be validated through rigorous experimental measurement.

References

  • Ataman Kimya. ECYA (ETHYL CYANO ACETATE). [Link]

  • Cupid, R. M., Leitao, R. C., Stewart, J. D., Turski, M. J., Rocus, S. M., Schjerven, W. S., & Kharas, G. B. (2022). Novel styrene copolymers with some ethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95298, Ethyl phenylcyanoacetate. [Link]

  • UCLA. Organic Halides. [Link]

  • Ataman Kimya. BENZYL CYANIDE. [Link]

  • Sciencemadness Wiki. Benzyl cyanide. [Link]

Sources

Foundational

Strategic Structural Analysis and Synthetic Exploitation of 3-Bromo-5-Chlorophenyl Motifs

[1] Executive Summary The 3-bromo-5-chlorophenyl moiety represents a high-value pharmacophore and synthetic scaffold in modern drug discovery.[1][2] Its utility stems from two distinct characteristics: electronic asymmet...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 3-bromo-5-chlorophenyl moiety represents a high-value pharmacophore and synthetic scaffold in modern drug discovery.[1][2] Its utility stems from two distinct characteristics: electronic asymmetry and orthogonal reactivity . Unlike symmetric di-haloarenes, the electronic differentiation between the bromine and chlorine atoms allows for highly controlled, sequential cross-coupling reactions (iterative functionalization). Furthermore, this motif serves as a critical tool for modulating lipophilicity and metabolic stability in lead optimization.

This guide provides a rigorous analysis of the structural identification of this motif and details the protocols for its chemoselective exploitation.

Part 1: Spectroscopic Fingerprinting & Identification

Reliable identification of the 3-bromo-5-chlorophenyl motif requires integrating Mass Spectrometry (MS) isotope logic with high-resolution Nuclear Magnetic Resonance (NMR) analysis.[1]

Mass Spectrometry: The 3:4:1 Rule

The most definitive signature of a molecule containing exactly one bromine and one chlorine atom is its isotopic cluster. Unlike the 1:1 doublet of bromine or the 3:1 doublet of chlorine, the combination yields a "staircase" pattern.

Isotope Logic:

  • Chlorine:

    
    Cl (75%) / 
    
    
    
    Cl (25%)
    
    
    Ratio 3:1[1][3]
  • Bromine:

    
    Br (50%) / 
    
    
    
    Br (50%)
    
    
    Ratio 1:1[1][3]

When combined, the statistical distribution of isotopologues results in a specific intensity ratio for the molecular ion (M), M+2, and M+4 peaks.

Ion PeakIsotope CompositionRelative Probability CalculationNormalized Intensity
M

Br +

Cl

3
M+2 (

Br +

Cl) + (

Br +

Cl)

4
M+4

Br +

Cl

1

Diagnostic Check: If your MS spectrum does not show a 3:4:1 ratio (approximate heights of 75%, 100%, 25%), the moiety is not a mono-bromo/mono-chloro species.[1]

NMR Spectroscopy: The "All-Meta" Signature

In a 1-substituted-3-bromo-5-chlorobenzene system, the protons are located at positions 2, 4, and 6.[1] Crucially, all protons are meta to each other .[1]

  • Absence of Ortho Coupling: You will not observe the typical large ortho-coupling constants (

    
     Hz).[1]
    
  • Dominance of Meta Coupling: The spectrum is characterized exclusively by small coupling constants (

    
     Hz).
    
  • The "Fat Singlet" (H2): The proton at position 2 (between Br and Cl) often appears as a triplet (t) with a very small

    
    -value (
    
    
    
    Hz) due to coupling with H4 and H6. In lower resolution instruments, this may appear as a broadened or "fat" singlet.

Part 2: Chemoselective Synthetic Exploitation[1]

The primary value of the 3-bromo-5-chlorophenyl scaffold lies in the ability to react the C-Br bond while leaving the C-Cl bond intact. This is based on the bond dissociation energy (BDE) and the rate of oxidative addition to Palladium(0).

  • Reactivity Order: Ar-I > Ar-OTf > Ar-Br

    
    Ar-Cl 
    
  • Mechanistic Insight: The oxidative addition of Pd(0) to the C-Br bond is kinetically favored over the C-Cl bond. By selecting the right catalyst and temperature, the reaction can be arrested after the first coupling.

Visualization: Chemoselective Decision Logic[1]

Chemoselectivity Start Start: 3-Bromo-5-chlorophenyl-R Decision Target Transformation Start->Decision PathA Site-Selective Coupling (C-Br) Decision->PathA Sequential PathB Exhaustive Coupling (C-Br & C-Cl) Decision->PathB Simultaneous CondA Standard Cat: Pd(PPh3)4 or Pd(dppf)Cl2 Temp: 25-60°C PathA->CondA ProdA Product A: 3-Aryl-5-chlorophenyl-R (Cl retained) CondA->ProdA CondB Advanced Cat: Pd-XPhos or Pd-PEPPSI Temp: >90°C ProdA->CondB Step 2 (Optional) PathB->CondB ProdB Product B: 3,5-Diarylphenyl-R CondB->ProdB

Figure 1: Decision tree for catalyst selection based on desired chemoselectivity. Note that standard phosphines favor Br-activation, while bulky, electron-rich ligands (Buchwald type) are required to activate the Cl-site.[1]

Part 3: Solid-State Interactions (Halogen Bonding)[1]

In crystal engineering and protein-ligand binding, the 3-bromo-5-chloro motif offers unique "sigma-hole" (


-hole) properties.[1]
  • The

    
    -hole:  A region of positive electrostatic potential on the extension of the C-X bond axis.
    
  • Interaction Strength: The magnitude of the

    
    -hole (and thus the strength of the halogen bond to nucleophiles like backbone carbonyls) follows the trend Br > Cl .
    
  • Design Consequence: In a binding pocket, the bromine atom will form stronger directional interactions than the chlorine. This allows researchers to orient the molecule specifically within a receptor site by placing the Br atom facing the key Lewis basic residue (e.g., Valine carbonyl).

Part 4: Detailed Experimental Protocol

Protocol: Chemoselective Suzuki-Miyaura Coupling of C-Br

Objective: To functionalize the C-Br position with a boronic acid (


) while preserving the C-Cl bond.[1]

Reagents:

  • Substrate: 3-bromo-5-chlorophenyl-R (1.0 equiv)[1]

  • Boronic Acid:

    
     (1.1 equiv) - Do not use large excess.[1]
    
  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane or DME (degassed).[1]

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the aryl halide (1.0 equiv), boronic acid (1.1 equiv), and Pd catalyst.

  • Inert Atmosphere: Cap the vial and purge with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling or oxidation of the catalyst.

  • Solvent Addition: Add the degassed organic solvent and the aqueous base via syringe.

  • Temperature Control: Heat the reaction to 60°C .

    • Critical Note: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond, leading to mixtures.

  • Monitoring: Monitor by LC-MS or TLC after 2 hours. Look for the consumption of the starting material and the appearance of the product mass. The C-Cl bond should remain intact (check isotope pattern of product: should now be 3:1 for single Cl).

  • Work-up: Dilute with ethyl acetate, wash with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography.

Validation Criteria:

  • Success: Product MS shows 3:1 isotope ratio (indicative of 1 Cl atom).[3]

  • Failure (Over-reaction): Product MS shows no halogen pattern (indicative of double coupling).

References

  • Isotope P

    • Source: Chemistry Steps.[4][5] "Isotopes in Mass Spectrometry."

    • URL:[Link]

  • Chemoselectivity in Suzuki Coupling

    • Source: Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."
    • URL:[Link][1]

  • Halogen Bonding (Sigma-Hole) Theory

    • Source: Clark, T., et al. "Halogen bonding: the sigma-hole."[1] Journal of Molecular Modeling, 2007.[1] (Via NIH/PubMed)[1]

    • URL:[Link]

  • NMR of Meta-Substituted Benzenes

    • Source: Fiveable. "Meta-Substituted Benzenes Definition."
    • URL:[Link]

  • Synthetic Applic

    • Source: NBInno. "3-Bromo-5-chloropicolinonitrile: A Key Intermediate."[1]

    • URL:[Link][1]

Sources

Exploratory

literature review on 3-bromo-5-chlorophenyl acetic acid derivatives

An In-Depth Technical Guide to 3-Bromo-5-Chlorophenyl Acetic Acid Derivatives Abstract In the landscape of modern medicinal chemistry, 3-bromo-5-chlorophenyl acetic acid represents a "privileged scaffold" for Fragment-Ba...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-5-Chlorophenyl Acetic Acid Derivatives

Abstract

In the landscape of modern medicinal chemistry, 3-bromo-5-chlorophenyl acetic acid represents a "privileged scaffold" for Fragment-Based Drug Discovery (FBDD).[1] Its value lies not merely in its biological activity, but in its orthogonal chemical architecture .[2] The presence of two differentiated halogens (bromine and chlorine) at the meta positions allows for sequential, site-selective cross-coupling reactions, enabling the rapid generation of complex, non-symmetrical 3,5-disubstituted aromatics.[2] This guide provides a comprehensive technical analysis of this scaffold, detailing synthetic pathways, orthogonal functionalization strategies, and its application in targeting metabolic enzymes (KHK, ACLY) and GPCRs (CRTH2).[2]

Chemical Architecture & Significance

The core structure consists of a phenylacetic acid moiety substituted at the 3- and 5-positions with bromine and chlorine, respectively.[1][2]

  • Orthogonal Reactivity: The bond dissociation energy (BDE) difference between C-Br (~69 kcal/mol) and C-Cl (~81 kcal/mol) is the defining feature.[1][2] Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) occurs preferentially at the C-Br bond under mild conditions, leaving the C-Cl bond intact for a subsequent, more forcing reaction.[1]

  • Metabolic Stability: The 3,5-dihalogenation pattern blocks the primary sites of CYP450-mediated metabolism (para-hydroxylation is sterically hindered; meta-positions are blocked).[1] This often improves the half-life (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) of drug candidates.[2]
    
  • Acidic Pharmacophore: The acetic acid tail (

    
    ) serves as a classic bioisostere for phosphate groups or as a key interaction point for positively charged residues (Arginine/Lysine) in protein binding pockets.[2]
    

Synthetic Methodologies

Two primary routes are established for accessing the core acid.[2][3] The Nitrile Hydrolysis Route is preferred for scalability.[2]

Route A: The Nitrile Hydrolysis Pathway (Industrial Standard)

This route utilizes commercially available 3-bromo-5-chlorotoluene as the starting material.[1]

  • Radical Bromination: Benzylic bromination using N-bromosuccinimide (NBS) and AIBN.[2]

  • Cyanation: Nucleophilic substitution with NaCN or KCN.[2]

  • Hydrolysis: Acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.[2]

Route B: The Willgerodt-Kindler Modification

Suitable when starting from 3-bromo-5-chloroacetophenone.[1]

  • Reaction with sulfur and morpholine to form the thioamide.[2]

  • Hydrolysis of the thioamide to the acetic acid derivative.[2]

Orthogonal Functionalization Strategy

The power of this scaffold is the ability to "program" substituents around the ring.[2]

OrthogonalStrategy Start 3-Bromo-5-chlorophenyl acetic acid Step1 Step 1: Selective Coupling (Suzuki/Buchwald at -Br) Start->Step1 Pd(PPh3)4, Na2CO3 60°C (Br reacts) Inter Intermediate: 3-Substituted-5-chloro Step1->Inter Step2 Step 2: Forcing Coupling (Suzuki/Buchwald at -Cl) Inter->Step2 Pd2(dba)3, XPhos 100°C (Cl reacts) Final Final Product: 3,5-Disubstituted Scaffold Step2->Final

Figure 1: The logic of orthogonal cross-coupling allows for the sequential installation of R1 and R2 groups.

Medicinal Chemistry Applications

Target Class 1: Ketohexokinase (KHK) Inhibitors

Recent patent literature (e.g., WO2022212194A1) highlights the use of 3-bromo-5-chlorophenyl derivatives in developing inhibitors for Ketohexokinase, a key enzyme in fructose metabolism.[1]

  • Role: The phenylacetic acid core mimics the phosphate of ATP or the sugar phosphate, while the 3,5-halogens fill hydrophobic pockets (Lipophilic Efficiency).[2]

  • Modification: The alpha-carbon is often cyclopropanated to restrict conformational freedom, preventing rapid metabolic oxidation.[2]

Target Class 2: CRTH2 Antagonists

The 3,5-dihalo motif is recurrent in antagonists for the Prostaglandin D2 receptor (CRTH2), used in asthma and allergic rhinitis.[2]

  • Mechanism: The carboxylic acid anchors the molecule to Arg170 in the CRTH2 binding pocket.[2] The meta-halogens provide essential hydrophobic contacts that displace water from the binding site, increasing entropic gain.[2]

Detailed Experimental Protocol

Protocol: Synthesis of 3-Bromo-5-chlorophenylacetic acid via Nitrile Hydrolysis

Safety Warning: Cyanide salts are lethal.[2] All operations involving NaCN must be performed in a well-ventilated fume hood with appropriate antidotes (e.g., hydroxocobalamin) on hand.[1]

Step 1: Benzylic Bromination[1]
  • Charge: To a 500 mL round-bottom flask, add 3-bromo-5-chlorotoluene (10.0 g, 48.7 mmol), N-bromosuccinimide (NBS) (9.5 g, 53.5 mmol), and AIBN (0.4 g, 2.4 mmol) in CCl4 or PhCF3 (100 mL).

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexanes) until starting material is consumed.[2]

  • Workup: Cool to 0°C. Filter off the succinimide precipitate. Concentrate the filtrate in vacuo to yield crude 3-bromo-5-chlorobenzyl bromide.[1][2]

Step 2: Cyanation
  • Solvation: Dissolve the crude benzyl bromide in DMSO (50 mL).

  • Addition: Slowly add NaCN (2.9 g, 58.4 mmol). Exothermic reaction.[1]

  • Stir: Stir at room temperature for 3 hours.

  • Quench: Pour into water (200 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over MgSO4, and concentrate.[2]

Step 3: Acid Hydrolysis
  • Hydrolysis: Dissolve the crude nitrile in a mixture of Glacial Acetic Acid (30 mL) and Conc. HCl (30 mL).

  • Reflux: Heat to reflux (100°C) overnight (12–16 hours).

  • Isolation: Pour the mixture into ice water (100 mL). The product usually precipitates as a solid.[2]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or Hexanes to yield pure 3-bromo-5-chlorophenylacetic acid .[1]

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueNote
Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
ClogP ~2.7Moderate Lipophilicity
pKa 4.1 – 4.3Typical for phenylacetic acids
Melting Point 98–102 °CSolid at RT
CAS Number 1878-67-7 (Generic)Specific isomer requires verification

References

  • Benchchem. Synthesis of 3-Bromo-5-chlorotoluene from 3-Bromo-5-chloroaniline (Sandmeyer Reaction).[1][2] Retrieved from [1][2]

  • World Intellectual Property Organization (WIPO). Patent WO2022212194A1: KHK Inhibitors.[2] Retrieved from [1][2]

  • Organic Syntheses. Preparation of alpha-Chlorophenylacetic acid (General Hydrolysis Method). Org.[2][3][4][5] Synth. 1959, 39,[2] 16. Retrieved from [2]

  • PubChem. 3-Bromo-5-chlorophenylacetic acid Compound Summary. Retrieved from [1][2]

  • Google Patents. Method for preparing 3-bromo-5-chlorophenol (Hydrolysis context). CN101735023B.[2] Retrieved from

Sources

Foundational

suppliers and purity grades of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate

An In-Depth Technical Guide to Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate for Advanced Research Applications Introduction In the landscape of modern drug discovery and development, the precise architecture of molecu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate for Advanced Research Applications

Introduction

In the landscape of modern drug discovery and development, the precise architecture of molecular building blocks is paramount. Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate, a polysubstituted aromatic compound, represents a key intermediate for the synthesis of complex heterocyclic systems and novel pharmaceutical entities. The strategic placement of bromo, chloro, cyano, and ethyl ester functionalities on the phenyl ring offers a versatile scaffold for medicinal chemists to explore diverse chemical space. However, the successful integration of this reagent into a synthetic workflow is critically dependent on its sourcing, purity, and proper characterization.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate. We will delve into the supplier landscape, define critical purity specifications, and present detailed, self-validating analytical protocols for its qualification. The causality behind experimental choices will be explained to empower researchers to not only follow procedures but also to understand and adapt them.

Compound Profile

A foundational understanding of the physicochemical properties of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate is the first step in its effective utilization.

PropertyValueSource
IUPAC Name ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate[1]
CAS Number 202000-95-1[1]
Molecular Formula C₁₁H₉BrClNO₂[1]
Molecular Weight 302.56 g/mol [1]
Chemical Structure Br-c1cc(Cl)cc(C(C#N)C(=O)OCC)c1-

Supplier Landscape and Procurement Strategy

The acquisition of high-quality starting materials is a critical, yet often overlooked, aspect of successful research. For a specialized reagent like Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate, which is often not a stock item, a robust procurement and qualification strategy is essential.

Many suppliers of fine chemicals operate on a request-for-quotation or custom synthesis basis for such specific molecules[2].

Table of Potential Suppliers:

SupplierAvailabilityNotes
ChemicalBookListedActs as a directory, connecting to various potential manufacturers.[1]
Toronto Research Chemicals (TRC)Custom SynthesisSpecializes in complex organic molecules for research.[2]
Santa Cruz BiotechnologyInquireOffers a wide range of biochemicals and research reagents.
Sigma-Aldrich (Merck)InquireOften provides similar or related compounds, may offer custom synthesis.[3]

Procurement and Qualification Workflow:

The following workflow outlines a systematic approach to sourcing and verifying the quality of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate. This process ensures that the material meets the stringent requirements of drug development and avoids costly delays due to impure or incorrect starting materials.

procurement_workflow cluster_sourcing Phase 1: Sourcing & Vetting cluster_qualification Phase 2: Incoming Quality Control (IQC) s1 Identify Potential Suppliers (e.g., ChemicalBook, TRC) s2 Request Quotations & Lead Times s1->s2 s3 Request Representative Certificate of Analysis (CoA) s2->s3 s4 Evaluate Supplier (ISO certification, reputation) s3->s4 q1 Receive Material & Quarantine s4->q1 Place Order q2 Perform Identity Confirmation (FT-IR, ¹H NMR) q1->q2 q3 Conduct Purity Analysis (RP-HPLC, GC-MS) q2->q3 q4 Compare IQC data with Supplier CoA q3->q4 q5 Decision Point: Accept or Reject q4->q5 release release q5->release Release to Research reject reject q5->reject Reject & Contact Supplier

Caption: A robust workflow for supplier selection and incoming quality control.

Purity Grades and Their Scientific Implications

For a research-grade chemical, purity is not a monolithic concept. It is defined by the analytical method used for its determination. A compound that is "98% pure" by HPLC might contain different impurities than one that is "98% pure" by GC.

  • Standard Grade (≥95%): Suitable for initial screening experiments or route scouting where the presence of minor impurities is unlikely to affect the primary outcome.

  • High Purity Grade (≥98%): This is the recommended grade for most drug discovery applications, including library synthesis and lead optimization. At this level, the concentration of any single impurity is typically low enough not to interfere with the reaction stoichiometry or lead to significant side products.

  • Ultra-Pure Grade (≥99.5%): Reserved for applications where impurity profiles are critical, such as in late-stage development, cGMP synthesis, or when developing quantitative structure-activity relationships (QSAR).

A Certificate of Analysis (CoA) from the supplier is the starting point for quality assessment. However, independent verification is a cornerstone of good scientific practice. All chemicals should be analyzed upon receipt to confirm their identity and purity[4].

Analytical Methodologies for Compound Qualification

The following protocols are designed as self-validating systems, incorporating system suitability checks to ensure the reliability of the analytical results.

Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is the workhorse for purity analysis of non-volatile organic compounds. A C18 column provides excellent hydrophobic retention for the aromatic ring, while a methanol/water mobile phase is effective for eluting the compound with good peak shape. UV detection is ideal due to the strong chromophore of the substituted benzene ring.[5]

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade Water

  • Mobile Phase B: HPLC-grade Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of Acetonitrile to make a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.

System Suitability (Trustworthiness Check):

  • Blank Injection: Inject the mobile phase to ensure no system peaks are present.

  • Standard Injection: Make five replicate injections of the sample solution.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) of the peak area for the main component should be ≤ 2.0%.

    • The theoretical plate count for the main peak should be ≥ 2000.

    • The tailing factor should be between 0.8 and 1.5.

Purity Calculation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Protocol 2: Identity Confirmation by GC-MS

Rationale: GC-MS is a powerful technique for confirming the molecular weight and providing structural information through fragmentation patterns. It is also excellent for detecting volatile impurities that may not be visible by HPLC.[6]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 min.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 40-450 m/z

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) in ethyl acetate.

Data Analysis:

  • Confirm the presence of the molecular ion peak (M⁺) at m/z ~301/303/305, observing the characteristic isotopic pattern for one bromine and one chlorine atom.

  • Analyze the fragmentation pattern for characteristic losses (e.g., loss of the ethoxy group, -OC₂H₅).

Protocol 3: Structural Verification by NMR Spectroscopy

Rationale: NMR spectroscopy provides unambiguous structural confirmation by mapping the carbon-hydrogen framework of the molecule.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) with TMS as an internal standard.

  • ¹H NMR (Proton NMR):

    • Expected Aromatic Region (δ 7.5-8.5 ppm): Three signals, likely multiplets or doublets of doublets, corresponding to the three protons on the substituted benzene ring.

    • Expected Methine Proton (δ ~5.0 ppm): A singlet for the proton at the chiral center (-CH(CN)COOEt).

    • Expected Ethyl Group: A quartet (δ ~4.3 ppm, -OCH₂CH₃) and a triplet (δ ~1.3 ppm, -OCH₂CH₃).

  • ¹³C NMR (Carbon NMR):

    • Expected Signals: 11 distinct signals are expected. Key signals include the nitrile carbon (δ ~115 ppm), the ester carbonyl (δ ~165 ppm), and six aromatic carbons, two of which will be quaternary carbons attached to Br and Cl.

Potential Synthesis Route and Impurity Profile

Understanding the synthesis of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate is key to anticipating potential impurities. A common method for synthesizing such α-cyano esters is the Knoevenagel condensation.[7]

synthesis_pathway cluster_reactants Starting Materials cluster_impurities Potential Impurities aldehyde 3-Bromo-5-chlorobenzaldehyde imp1 Unreacted Aldehyde aldehyde->imp1 process Knoevenagel Condensation (e.g., Piperidine, EtOH) aldehyde->process cyanoacetate Ethyl Cyanoacetate imp2 Unreacted Ethyl Cyanoacetate cyanoacetate->imp2 imp3 Byproducts from Self-Condensation cyanoacetate->imp3 cyanoacetate->process product Ethyl 2-(3-bromo-5-chlorophenyl) -2-cyanoacrylate (Intermediate) process->product reduction Reduction (e.g., NaBH₃CN) product->reduction final_product Final Product: Ethyl 2-(3-bromo-5-chlorophenyl) -2-cyanoacetate reduction->final_product

Caption: Plausible synthesis via Knoevenagel condensation and potential impurities.

This pathway highlights that unreacted starting materials and byproducts from side reactions are the most likely process-related impurities. These can be readily monitored using the HPLC and GC-MS methods described above.

Safe Handling and Storage

As a halogenated aromatic nitrile, this compound requires careful handling to minimize exposure and ensure stability. The following recommendations are based on best practices for similar chemical classes.[8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a good initial choice), and safety glasses with side shields. All handling of the solid or its solutions should be performed in a certified chemical fume hood.[9]

  • Inhalation/Contact: Avoid breathing dust or vapors. Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, strong acids, and strong bases. Protect from moisture.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Conclusion

Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate is a valuable, specialized reagent for the synthesis of novel chemical entities. Its effective use in a research and development setting hinges on a systematic approach to procurement, rigorous in-house quality control, and adherence to safe handling practices. By implementing the workflows and analytical protocols detailed in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes. The investment in thorough characterization at the outset is a critical step in mitigating risks and accelerating the pace of discovery.

References

  • SIELC Technologies. (n.d.). Separation of Ethyl cyanoacetate on Newcrom R1 HPLC column. [Link]

  • NIST. (2024, December 12). Aromatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet. [Link]

  • Organic Syntheses. (n.d.). ethyl cyanoacetate. [Link]

  • NIST. (2021, May 13). SAFETY DATA SHEET. [Link]

  • OICC Press. (2024, November 2). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]

  • E3S Web of Conferences. (2020). Study on optimum synthesis of ethyl cyanoacetate. [Link]

  • ResearchGate. (2025, November 14). SYNTHESIS BASED ON ETHYL CYANOACETATE. [Link]

  • CyberLeninka. (n.d.). SYNTHESIS BASED ON ETHYL CYANOACETATE. [Link]

  • NOVA Chemicals. (2025, July 9). SAFETY DATA SHEET. [Link]

  • HiMedia Laboratories. (n.d.). Ethyl cyanoacetate. [Link]

  • Semantic Scholar. (n.d.). Analysis of Cyanoacetic Acid Content by HPLC. [Link]

  • Bangladesh Journals Online. (n.d.). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. [Link]

  • ResearchGate. (n.d.). Study on optimum synthesis of ethyl cyanoacetate. [Link]

  • Restek. (n.d.). Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. [Link]

  • Sciforum. (n.d.). STUDY ON REACTION OF ETHYL BROMOACETATE WITH SOME (HEPTA-O-ACETYL-β- MALTOSYL)THIOSEMICARBAZONES OF SUBSTITUTED ACETOPHENONES. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). 13C n.m.r. examination of ethyl cyano(arylhydrazono)acetates. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. [Link]

  • Idaho National Laboratory. (2017, March 14). AGR-5/6/7 FUEL FABRICATION FEEDSTOCK CHEMICAL PURITY SPECIFICATION. [Link]

  • PurityPlus. (n.d.). Specialty Gases & Equipment Catalog. [Link]

  • PurityPlus. (n.d.). PURE GAS GRADE SPECIFICATIONS. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Alkylation of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate

Abstract This technical guide provides a comprehensive overview and detailed protocols for the alkylation of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate. The primary focus of this document is the strategic formation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the alkylation of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate. The primary focus of this document is the strategic formation of a quaternary carbon center at the α-position, a common challenge in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of this transformation, critically evaluate key reaction parameters, and present robust protocols utilizing both traditional strong base conditions and modern phase-transfer catalysis (PTC). This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize α,α-disubstituted-α-cyanoacetate derivatives.

Introduction: The Synthetic Challenge and Strategic Importance

The α-carbon of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate is an active methylene compound, rendered acidic by the adjacent electron-withdrawing nitrile and ester functionalities. While the initial alkylation of ethyl cyanoacetate is a standard transformation, the introduction of a second alkyl group to an already substituted α-carbon, such as in the title compound, presents a significant synthetic hurdle. This is primarily due to the steric hindrance imposed by the bulky 3-bromo-5-chlorophenyl substituent, which can impede the approach of the alkylating agent to the nucleophilic carbon.

The successful synthesis of molecules bearing such quaternary carbon centers is of high value in drug discovery. The presence of a fully substituted carbon atom can impart unique conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the 3-bromo-5-chlorophenyl moiety is a common scaffold in pharmacologically active compounds, making the development of robust synthetic routes to its derivatives a priority.

This application note will provide a detailed examination of the reaction conditions necessary to overcome the steric challenges and achieve efficient alkylation of this sterically demanding substrate.

Mechanistic Considerations: The Path to a Quaternary Carbon

The alkylation of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate proceeds via a classic nucleophilic substitution (SN2) mechanism. The reaction can be dissected into two key steps:

  • Deprotonation: A suitable base is used to abstract the acidic proton from the α-carbon, generating a resonance-stabilized carbanion (enolate). The negative charge is delocalized over the α-carbon, the nitrile nitrogen, and the carbonyl oxygen of the ester, which enhances its stability and nucleophilicity.

  • Nucleophilic Attack: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide (R-X) in a backside attack, displacing the halide leaving group and forming the new carbon-carbon bond.

The successful formation of the desired α,α-disubstituted product is contingent on the efficient generation of the carbanion and its subsequent reaction with the alkylating agent, all while navigating the steric congestion around the reactive center.

Key Experimental Parameters and Their Rationale

The selection of appropriate reaction conditions is paramount for the successful alkylation of this sterically hindered substrate. Below, we discuss the critical parameters and the reasoning behind their selection.

Choice of Base: Overcoming the Acidity and Steric Barriers

The pKa of the α-proton in α-substituted cyanoacetates is higher than that of the unsubstituted parent compound, necessitating the use of a sufficiently strong base to ensure complete deprotonation. Furthermore, the steric bulk around the acidic proton may influence the accessibility of the base.

BaseClasspKa of Conjugate AcidRationale and Considerations
Sodium Hydride (NaH) Strong, non-nucleophilic~35An excellent choice for generating the carbanion due to its high basicity and the irreversible nature of the deprotonation (evolution of H₂ gas).[1][2] It is often used in aprotic solvents like THF or DMF.
Potassium Carbonate (K₂CO₃) Moderate, solid base~10.3A milder and more economical option, often employed in conjunction with phase-transfer catalysis to enhance its effective basicity in organic solvents.[3]
Cesium Carbonate (Cs₂CO₃) Moderate, solid base~10.3Known to be a highly effective base in promoting alkylations of active methylene compounds, often leading to cleaner reactions and higher yields, particularly in DMF.[4]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Non-nucleophilic organic base~13.5 (in MeCN)A strong, non-ionic base that is soluble in many organic solvents. It can be particularly effective for promoting mono-alkylation.
Solvent Selection: Influencing Reactivity and Solubility

The solvent plays a crucial role in solvating the reactants, influencing the reactivity of the base and the nucleophile, and affecting the rate of the SN2 reaction.

SolventPolarityCharacteristics and Rationale
Tetrahydrofuran (THF) Polar AproticA good choice for use with strong bases like NaH. It is relatively non-reactive and has good solvating properties.
Dimethylformamide (DMF) Polar AproticAn excellent solvent for SN2 reactions as it effectively solvates cations while leaving anions relatively "naked" and more nucleophilic. It also readily dissolves many organic substrates and inorganic bases.
Acetonitrile (MeCN) Polar AproticAnother suitable polar aprotic solvent for SN2 reactions.
Toluene Non-polarOften used in phase-transfer catalysis systems.
Alkylating Agent: The Electrophilic Partner

The choice of the alkylating agent (R-X) is governed by standard SN2 reaction principles.

  • Reactivity of the Leaving Group: The reactivity trend for the halide leaving group is I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and potentially less stable. Alkyl bromides often offer a good balance of reactivity and stability.

  • Structure of the Alkyl Group (R): The reaction is most efficient with primary and benzylic halides. Secondary halides will react more slowly due to increased steric hindrance, and tertiary halides are not suitable as they will primarily undergo elimination.[5]

The Power of Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for conducting reactions between reactants that are in different phases (e.g., a solid inorganic base and an organic substrate in an organic solvent). A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the base anion (e.g., carbonate) into the organic phase, where it can deprotonate the substrate.[6][7]

Advantages of PTC for this Alkylation:

  • Milder Reaction Conditions: Allows the use of less aggressive and more economical bases like K₂CO₃.

  • Enhanced Reactivity: The "naked" anion in the organic phase is highly reactive.

  • Improved Yields and Purity: Often leads to cleaner reactions with fewer side products.

  • Applicability to Sterically Hindered Systems: PTC has been successfully employed in the synthesis of α,α-disubstituted α-cyanoacetates.[8][9]

A typical PTC system for this reaction would involve potassium carbonate as the base, toluene as the solvent, and a catalyst such as tetrabutylammonium bromide (TBAB).

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Alkylating agents are often toxic and should be handled with care. Sodium hydride reacts violently with water and should be handled under an inert atmosphere.

Protocol 1: Alkylation using Sodium Hydride in DMF

This protocol is suitable for a wide range of primary alkyl halides and offers a high probability of success due to the strength of the base.

Protocol_1_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Purification A 1. Add NaH to anhydrous DMF under N₂ atmosphere B 2. Cool to 0 °C A->B C 3. Add Ethyl 2-(3-bromo-5-chlorophenyl)- 2-cyanoacetate dropwise B->C D 4. Stir at 0 °C for 30 min, then warm to RT for 1 hr C->D E 5. Add alkylating agent (R-X) D->E F 6. Heat to 50-70 °C and monitor by TLC/LC-MS E->F G 7. Cool to RT and quench carefully with H₂O F->G H 8. Extract with ethyl acetate G->H I 9. Wash with brine, dry over Na₂SO₄ H->I J 10. Concentrate in vacuo I->J K 11. Purify by column chromatography J->K

Caption: Workflow for Alkylation using Sodium Hydride.

Materials:

  • Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.

  • Add anhydrous DMF to the flask to achieve a final substrate concentration of approximately 0.5 M.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Add the alkylating agent (1.1-1.5 equivalents) neat or as a solution in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature and then carefully to 0 °C.

  • Quench the reaction by the slow, dropwise addition of water to decompose any unreacted NaH.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Alkylation using Phase-Transfer Catalysis (PTC)

This protocol offers a milder, safer, and often more scalable alternative to the use of sodium hydride.

Protocol_2_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Purification A 1. Combine substrate, K₂CO₃, and TBAB in toluene B 2. Add alkylating agent (R-X) A->B C 3. Heat to 80-100 °C with vigorous stirring B->C D 4. Monitor reaction by TLC/LC-MS C->D E 5. Cool to RT and filter off solids D->E F 6. Wash filtrate with H₂O and brine E->F G 7. Dry organic layer over Na₂SO₄ F->G H 8. Concentrate in vacuo G->H I 9. Purify by column chromatography H->I

Caption: Workflow for Alkylation using Phase-Transfer Catalysis.

Materials:

  • Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Tetrabutylammonium bromide (TBAB)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate (1.0 equivalent), potassium carbonate (3.0 equivalents), and tetrabutylammonium bromide (0.1 equivalents).

  • Add toluene to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Add the alkylating agent (1.2-1.5 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring to ensure efficient mixing of the phases.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with toluene or ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature, adding more alkylating agent, or using a more reactive alkylating agent (e.g., switching from an alkyl bromide to an alkyl iodide). For the PTC protocol, ensure the potassium carbonate is finely powdered and thoroughly dried, and that stirring is vigorous.

  • Formation of Side Products: If elimination products are observed (particularly with secondary alkyl halides), try lowering the reaction temperature.

  • No Reaction: Confirm the activity of the base. For NaH, ensure it has been properly washed and handled under inert conditions. For the PTC system, ensure the catalyst is of good quality.

Conclusion

The alkylation of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate to form a quaternary carbon center is a challenging yet achievable transformation. Careful consideration of the base, solvent, and alkylating agent is crucial for success. The use of strong, non-nucleophilic bases like sodium hydride provides a reliable method, while phase-transfer catalysis offers a milder, safer, and more scalable alternative. The protocols provided herein serve as a robust starting point for the synthesis of a variety of α,α-disubstituted-α-cyanoacetate derivatives, which are valuable building blocks in the development of novel therapeutics.

References

  • Nagata, K., Sano, D., & Itoh, T. (2007). Catalytic Asymmetric Alkylation of α-Cyanocarboxylates Using a Phase-Transfer Catalyst. Synlett, 2007(04), 547-550. [Link]

  • Bell, M., Poulsen, T. B., & Jørgensen, K. A. (2007). Organocatalytic Enantioselective Nucleophilic Vinylic Substitution by α-Substituted-α-Cyanoacetates under Phase-Transfer Conditions. The Journal of Organic Chemistry, 72(8), 3053–3056. [Link]

  • Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry, 14, 1099-1102. [Link]

  • Paulsen, M. H., Engqvist, M., Ausbacher, D., Strøm, M. B., & Bayer, A. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. RSC Advances, 6(72), 67781-67788. [Link]

  • Keglevich, G., et al. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules, 20(4), 7284-7301. [Link]

  • Stauffer, S. R., Beare, N. A., Stambuli, J. P., & Hartwig, J. F. (2001). Palladium-Catalyzed Arylation of Ethyl Cyanoacetate. Fluorescence Resonance Energy Transfer as a Tool for Reaction Discovery. Journal of the American Chemical Society, 123(19), 4641–4642. [Link]

  • Srinivas, B., & Kumar, P. S. (2005). Alkylation of active methylene compounds. ResearchGate. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. CRDEEP Journals. [Link]

  • O'Donnell, M. J. (2001). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Chemistry LibreTexts. (2025). Alkylation of Enolate Ions. [Link]

  • Oreate AI. (2026). Research on the Chemical Properties and Applications of Common Reducing Agent Sodium Hydride (NaH). [Link]

Sources

Application

Application Note: Chemodivergent Synthesis via Selective Suzuki-Miyaura Coupling of 3-Bromo-5-chlorophenyl Scaffolds

Executive Summary The 3-bromo-5-chlorophenyl moiety represents a high-value "linchpin" scaffold in medicinal chemistry and materials science. Its structural utility lies in the orthogonal reactivity of the carbon-halogen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromo-5-chlorophenyl moiety represents a high-value "linchpin" scaffold in medicinal chemistry and materials science. Its structural utility lies in the orthogonal reactivity of the carbon-halogen bonds: the significant difference in bond dissociation energies (BDE) between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) allows for controlled, sequential functionalization.

This guide details the protocols for exploiting this chemoselectivity. By utilizing specific ligand architectures and tuning the reaction temperature, researchers can exclusively couple the bromide position while retaining the chloride for subsequent diversification. This approach is critical for synthesizing non-symmetrical biaryls and modulating distinct vectors on a drug pharmacophore.

Mechanistic Principles of Selectivity

The success of this protocol relies on the kinetics of the Oxidative Addition step in the catalytic cycle.

The Kinetic Hierarchy

In palladium-catalyzed cross-coupling, oxidative addition is generally the rate-determining step (RDS) for aryl halides. The reactivity follows the order:


[1]
  • Phase 1 (Br-Selectivity): Using a "mild" catalyst system (e.g., Pd(PPh₃)₄) at moderate temperatures (60–80°C) ensures that the catalyst inserts only into the weaker C-Br bond. The activation energy required for the C-Cl bond is not met.[2]

  • Phase 2 (Cl-Activation): Once the bromide is consumed, the chloride site is activated using electron-rich, bulky ligands (e.g., SPhos, XPhos) and higher temperatures (>100°C), which lower the activation barrier for C-Cl insertion.

Electronic Impact of the 5-Position

The substituent at the 5-position (R) influences the window of selectivity:

  • Electron Withdrawing Groups (EWG): Activate both positions. Care must be taken to avoid premature Cl-coupling. Lower temperatures are required.[2]

  • Electron Donating Groups (EDG): Deactivate both positions. The Cl-coupling (Step 2) will require more forcing conditions (stronger base, highly active ligand).

Critical Parameter Optimization

The following matrix summarizes the "Control Knobs" for achieving >95% chemoselectivity.

ParameterPhase 1: Br-Selective (Preserve Cl) Phase 2: Cl-Selective (Activate Cl)
Catalyst Precursor Pd(PPh₃)₄ or Pd(OAc)₂Pd₂(dba)₃ or Pd(OAc)₂
Ligand Class Triarylphosphines (PPh₃, dppf)Dialkylbiaryl phosphines (Buchwald: SPhos, XPhos)
Base Weak/Mild: Na₂CO₃, K₂CO₃Strong: K₃PO₄, Cs₂CO₃, KOtBu
Solvent System Toluene/H₂O or DME/H₂ODioxane (anhydrous) or Toluene
Temperature 60 °C – 80 °C100 °C – 120 °C (Reflux)

Experimental Protocols

Protocol A: Site-Selective Monocoupling (Targeting C-Br)

Objective: Couple a boronic acid to the 3-position (Br) while leaving the 5-chloro site intact.

Materials
  • Substrate: 1-bromo-3-chloro-5-substituted benzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) (0.2 M concentration relative to substrate)

Procedure
  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄. Seal with a septum. Evacuate and backfill with Argon (x3).

    • Expert Note: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand, which can lead to catalyst death and stalling.

  • Solvent Addition: Add degassed DME and 2M Na₂CO₃ via syringe.

  • Reaction: Heat the mixture to 80°C in an oil bath or heating block.

  • Monitoring: Monitor via HPLC or GC-MS at 2 hours.

    • Checkpoint: Look for the disappearance of the starting material (SM) and the formation of the monocoupled product. If SM remains but no byproduct is forming, add 1 mol% additional catalyst. Do not increase temperature above 90°C , or C-Cl insertion may begin.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Sequential Activation (Targeting C-Cl)

Objective: Functionalize the remaining chloride site.

Materials
  • Substrate: 3-chloro-5-substituted biaryl (Product of Protocol A)

  • Boronic Acid: Second Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst Source: Pd₂(dba)₃ (2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–8 mol%)

    • Why SPhos? It is electron-rich (facilitates oxidative addition into Ar-Cl) and bulky (facilitates reductive elimination).

  • Base: Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure
  • Setup: In a glovebox or under strict Argon flow, combine the chloro-substrate, new boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Reaction: Add solvent and heat to 100–110°C (reflux).

  • Time: These reactions typically require 4–12 hours.

  • Workup: Standard aqueous workup.

  • Purification: Flash chromatography.

Visualization of Workflows

Chemoselectivity Decision Tree

This diagram illustrates the logic flow for determining reaction conditions based on the desired site of coupling.

Chemoselectivity Start Start: 3-Bromo-5-chlorophenyl moiety Decision Target Site? Start->Decision Br_Path Target: Bromide (Br) Decision->Br_Path Standard Cl_Path Target: Chloride (Cl) Decision->Cl_Path Non-Standard Cond_Br Conditions A (Mild): Pd(PPh3)4, Na2CO3 Temp < 90°C Br_Path->Cond_Br Prod_Cl Product: 3-Bromo-5-arylbenzene (Rare/Difficult) Cl_Path->Prod_Cl Requires specialized masking of Br Prod_Br Product: 3-Aryl-5-chlorobenzene (Cl retained) Cond_Br->Prod_Br Cond_Cl Conditions B (Forcing): Pd2(dba)3 + SPhos Temp > 100°C Final Final: 3,5-Diarylbenzene Cond_Cl->Final Seq_Step Sequential Step 2: Activate Cl Prod_Br->Seq_Step Seq_Step->Cond_Cl

Figure 1: Logic flow for sequential functionalization of dihalo-arenes.

Experimental Setup & Pathway

Visualizing the molecular transformation during Protocol A.

ReactionPathway Substrate Substrate: Ar-Br / Ar-Cl Cat_Cycle Pd(0) Insertion (Oxidative Addition) Substrate->Cat_Cycle Selectivity Kinetic Selection: k(Br) >> k(Cl) Cat_Cycle->Selectivity Intermediate Pd(II)-Br Complex Selectivity->Intermediate Fast Transmetal Transmetalation (Ar'-B(OH)2 + Base) Intermediate->Transmetal Product Biaryl Product: Ar-Ar' / Ar-Cl Transmetal->Product Reductive Elimination

Figure 2: Mechanistic pathway highlighting the kinetic selection point.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Catalyst deactivation (oxidation).Ensure rigorous degassing. Switch to fresh catalyst batch.
Loss of Selectivity (Cl reacts) Temperature too high; Ligand too active.[2]Lower temp to 60°C. Ensure PPh₃ is not degraded (phosphine oxides promote non-selective pathways).
Protodeboronation Boronic acid instability.[2]Use excess boronic acid (1.5 equiv). Switch to Boronic Ester (Pinacol ester) or MIDA boronate.
Homocoupling (Ar-Ar) Oxygen presence.[2]Degas solvents via sparging (bubbling Ar) for >15 mins.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem Application Note. (2025). Protocols for Selective Suzuki Coupling with 1-Bromo-3-chloro-5-iodobenzene. Link (Cited for reactivity hierarchy validation).

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Reactivity Trends. Link

Sources

Method

Application Note: A Detailed Protocol for the Synthesis of 3-Amino-4-(3-bromo-5-chlorophenyl)-1H-pyrazole

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals and agrochemicals.[1][2][3] Its versatile biological activities, including anti-inflammatory,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals and agrochemicals.[1][2][3] Its versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make it a "privileged scaffold" in drug discovery.[2][4][5] This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Amino-4-(3-bromo-5-chlorophenyl)-1H-pyrazole, a highly functionalized intermediate, from Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate. This protocol is designed for researchers, medicinal chemists, and process development scientists, offering a reliable and reproducible method for accessing this valuable building block. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, and include detailed characterization guidelines.

Scientific Principle and Reaction Mechanism

The synthesis of 5-aminopyrazoles from β-ketonitriles (or their synthetic equivalents like α-cyanoesters) and hydrazine is a classic and highly efficient cyclocondensation reaction.[6] This transformation is valued for its atom economy and the direct installation of a reactive amino group, which serves as a handle for further chemical elaboration.

The reaction proceeds via a well-established mechanism:

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the ester group in Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate.

  • Intermediate Formation: This attack forms a transient tetrahedral intermediate, which then eliminates ethanol to yield a hydrazide intermediate.

  • Intramolecular Cyclization: The terminal nitrogen atom of the hydrazide, which remains nucleophilic, then attacks the electrophilic carbon of the nitrile group. This intramolecular cyclization step is crucial for the formation of the five-membered ring.

  • Tautomerization & Aromatization: The resulting cyclic intermediate undergoes tautomerization to form the stable, aromatic 3-amino-1H-pyrazole ring system. The driving force for this final step is the formation of a highly stable aromatic heterocycle.

This one-pot process efficiently converts the linear precursor into the desired heterocyclic product with high regioselectivity.

Overall Reaction Scheme:

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 3-Amino-4-(3-bromo-5-chlorophenyl)-1H-pyrazole.

Materials and Equipment
  • Reagents:

    • Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate (≥97% purity)

    • Hydrazine hydrate (NH₂NH₂·H₂O, 64-65% solution, ≥98% purity)

    • Absolute Ethanol (200 proof, ACS grade)

    • Deionized Water

    • Standard TLC plates (Silica gel 60 F254)

    • Ethyl acetate (ACS grade)

    • Hexane (ACS grade)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Buchner funnel and filter flask

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Rotary evaporator

    • Melting point apparatus

    • Analytical balance

Safety Precautions
  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile or neoprene).

  • The reaction should be conducted in a well-ventilated area, preferably within a fume hood.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate (e.g., 3.19 g, 10.0 mmol).

  • Solvent Addition: Add absolute ethanol (40 mL) to the flask and stir the mixture until the starting material is fully dissolved.

  • Reagent Addition: Carefully add hydrazine hydrate (approx. 1.0 mL, 20.0 mmol, 2.0 equivalents) to the solution dropwise at room temperature. The addition of excess hydrazine ensures the complete conversion of the starting material.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle or oil bath.

  • Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 Ethyl Acetate/Hexane. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing ice-cold deionized water (150 mL) while stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with cold deionized water (3 x 30 mL) to remove any residual salts and hydrazine.

  • Drying: Dry the product under vacuum or in a desiccator to a constant weight.

Purification

The crude product can be purified by recrystallization from an ethanol/water mixture to yield a high-purity solid.

Data Summary and Characterization

The following table summarizes the key quantitative data for the described protocol.

ParameterValue
Starting MaterialEthyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate
Molecular Weight (Starting Material)318.55 g/mol
Amount of Starting Material3.19 g (10.0 mmol)
ReagentHydrazine Hydrate (~64%)
Reagent Equivalents2.0
SolventAbsolute Ethanol
Reaction Temperature~78-80°C (Reflux)
Reaction Time4-6 hours
Product3-Amino-4-(3-bromo-5-chlorophenyl)-1H-pyrazole
Molecular Weight (Product)272.53 g/mol
Theoretical Yield2.73 g
Expected Yield85-95%
AppearanceOff-white to pale yellow solid
Expected Characterization Data for 3-Amino-4-(3-bromo-5-chlorophenyl)-1H-pyrazole:
  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~12.5 (s, 1H, pyrazole-NH), ~7.8-7.5 (m, 3H, Ar-H), ~5.5 (s, 2H, -NH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~155 (C-NH₂), ~135 (Ar C-Cl), ~132 (Ar C-Br), ~130, ~125, ~122 (Ar C-H), ~123 (Ar C-pyrazole), ~95 (C-Br pyrazole).

  • Mass Spectrometry (ESI+): m/z = 271.9, 273.9 [M+H]⁺, showing the characteristic isotopic pattern for one bromine and one chlorine atom.

Visualization of the Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis and purification of the target pyrazole.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification reagents 1. Weigh Starting Material (Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate) dissolve 2. Dissolve in Ethanol reagents->dissolve add_hydrazine 3. Add Hydrazine Hydrate dissolve->add_hydrazine reflux 4. Reflux for 4-6 hours (Monitor by TLC) add_hydrazine->reflux cool 5. Cool to Room Temp. reflux->cool precipitate 6. Precipitate in Ice Water cool->precipitate filtrate 7. Filter and Wash Solid precipitate->filtrate dry 8. Dry Product filtrate->dry recrystallize 9. Recrystallize (Optional) dry->recrystallize final_product Final Product: 3-Amino-4-(3-bromo-5-chlorophenyl)-1H-pyrazole recrystallize->final_product

Caption: Workflow for the synthesis of 3-Amino-4-(3-bromo-5-chlorophenyl)-1H-pyrazole.

Conclusion

This application note details a robust and efficient method for the preparation of 3-Amino-4-(3-bromo-5-chlorophenyl)-1H-pyrazole. The protocol utilizes readily available starting materials and reagents, employs a straightforward cyclocondensation reaction, and involves a simple work-up procedure. By following this guide, researchers in drug development and organic synthesis can reliably produce this valuable, highly substituted pyrazole intermediate for further investigation and as a building block in the creation of novel chemical entities.

References

  • Faria, J. V., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • Kaur, H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Kumar, V. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research. [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]

  • Tasch, B. O., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Tasch, B. O., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Al-Amiery, A. A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

  • Kula, K., & Jasiński, R. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. ResearchGate. [Link]

  • Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Corradi, F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ResearchGate. [Link]

  • Gomaa, M. A.-M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Al-Adiwish, W. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Kumar, D., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances. [Link]

  • Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Grewal, A., & Kaur, P. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ACS Omega. [Link]

  • Chem-Impex. (n.d.). 3-Amino-4-bromo-1H-pyrazole. [Link]

  • Corradi, F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Nikpassand, M., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

  • IP.com. (2014). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]

  • Lassagne, F., et al. (2007). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate. [Link]

  • Kandeel, E. M., et al. (1983). Reactions with the Arylhydrazones of some α-Cyanoketones. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). synthesis of pyrazoles. YouTube. [Link]

  • Castillo, J., et al. (2022). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Halogenated Ethyl Cyanoacetate Esters

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of ha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of halogenated ethyl cyanoacetate esters. These molecules are versatile synthetic building blocks, but their purification can be challenging due to their reactivity. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when working with halogenated ethyl cyanoacetate esters.

Q1: What are the most common impurities I should expect in my crude halogenated ethyl cyanoacetate?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route. The most common method involves the direct halogenation of ethyl cyanoacetate. Therefore, impurities typically fall into three categories:

  • Starting Materials: Unreacted ethyl cyanoacetate and residual halogenating agents (e.g., N-chlorosuccinimide, N-bromosuccinimide).

  • Reaction By-products: These include over-halogenated species (e.g., ethyl di-chloro-/di-bromocyanoacetate) and acidic by-products (e.g., succinimide, hydrogen halides). The active methylene proton in the starting material makes the product susceptible to a second halogenation if reaction conditions are not meticulously controlled.

  • Degradation Products: The primary degradation pathway is hydrolysis of the ester linkage, which can occur if the product is exposed to water, especially under non-acidic conditions. This results in the formation of the corresponding halogenated cyanoacetic acid.[1]

Table 1: Common Impurities and Their Characteristics

Impurity NameFormulaReason for PresenceRemoval Strategy
Ethyl CyanoacetateC₅H₇NO₂Incomplete reactionFractional Vacuum Distillation
Ethyl DihalocyanoacetateC₅H₅X₂NO₂Over-halogenationCareful Fractional Vacuum Distillation
Halogenated Cyanoacetic AcidC₃H₂XNO₂Hydrolysis of the ester[2]Mild basic wash (e.g., cold NaHCO₃ soln.)
Succinimide (from NCS/NBS)C₄H₅NO₂By-product of halogenationWater wash, mild basic wash
Q2: Why is my purified product yellow or brown? What causes this discoloration?

A2: Halogenated ethyl cyanoacetate esters are typically colorless to pale yellow liquids.[1] The development of a yellow or brown color is often a sign of degradation or the presence of trace impurities. While analogous to the discoloration seen in compounds like halogenated anilines due to aerial oxidation, for these esters, color often arises from trace acidic impurities promoting polymerization or decomposition, especially at elevated temperatures.[3] The nitrile group can also be involved in complex side reactions under harsh conditions.[4] To minimize this, ensure all glassware is scrupulously clean and consider storing the purified product under an inert atmosphere (Nitrogen or Argon) at a reduced temperature (2-8°C).[5][6]

Q3: Is vacuum distillation necessary? Can I distill at atmospheric pressure?

A3: Vacuum distillation is strongly recommended. Halogenated ethyl cyanoacetate esters have high boiling points (typically >200 °C at atmospheric pressure) and are prone to decomposition at these elevated temperatures.[1] Distilling under reduced pressure lowers the boiling point significantly, allowing for a safer and cleaner separation from non-volatile impurities without degrading the target compound.[7] Attempting to distill at atmospheric pressure will likely lead to charring, polymerization, and a significant loss of yield.

Part 2: Troubleshooting and In-Depth Guides

This section provides solutions to specific problems encountered during the purification workflow.

Problem 1: My product is decomposing in the distillation flask, even under vacuum.

This is a common and frustrating issue. The cause is often multi-faceted. Let's break down the potential reasons and solutions.

Causality Analysis: The α-halogen, nitrile, and ester functionalities all contribute to the molecule's thermal instability. The primary cause of decomposition during distillation is often the presence of residual acidic or basic impurities that catalyze degradation pathways at elevated temperatures.

Troubleshooting Workflow:

G cluster_0 Pre-Distillation Troubleshooting cluster_1 Distillation Parameter Optimization start Decomposition Observed During Distillation wash Did you perform an aqueous workup? start->wash acid_wash Perform Mild Acid/Base Wash (see Protocol 1) wash->acid_wash No dry Is the sample perfectly dry? wash->dry Yes acid_wash->dry dry_agent Dry thoroughly with anhydrous MgSO₄ or Na₂SO₄, filter, and remove solvent. dry->dry_agent No vacuum Is your vacuum pressure low enough? dry->vacuum Yes dry_agent->vacuum improve_vac Improve vacuum system. Check for leaks. Use a better pump. vacuum->improve_vac No temp Is the heating mantle temperature too high? vacuum->temp Yes improve_vac->temp oil_bath Use an oil bath for uniform heating. Set temp max 20-30°C above expected b.p. temp->oil_bath Yes end Proceed with Optimized Vacuum Distillation temp->end No oil_bath->end

Caption: Troubleshooting decision tree for distillation decomposition.

Key Insights:

  • Neutralize First: Never distill a crude product without first neutralizing and removing acidic or basic impurities. An aqueous workup is not optional.

  • Water is the Enemy: The presence of water can lead to hydrolysis at high temperatures, forming corrosive and catalytic acidic species in situ. Ensure the organic phase is rigorously dried before concentrating and distilling.

  • High Vacuum is Key: Aim for the lowest pressure your system can achieve. A lower pressure directly translates to a lower boiling point and less thermal stress on your molecule.

  • Gentle Heating: Avoid aggressive heating. Use a stirred oil bath instead of a heating mantle for gentle, uniform temperature control. Keep the bath temperature no more than 20-30°C above the expected boiling point of your product at that pressure.

Problem 2: My NMR shows the product is pure, but it degrades after a few days in storage.

This points to an issue of product stability, often caused by trace impurities that were below the detection limit of your characterization method.

Causality Analysis: The α-carbon is electron-deficient, making it susceptible to nucleophilic attack. Furthermore, the proton on the α-carbon (in mono-halogenated species) is acidic and can be abstracted, leading to elimination or other side reactions. Trace amounts of acid, base, or even nucleophilic halide ions can initiate these degradation pathways over time.

Solutions:

  • Pass Through a Neutral Plug: Before final storage, consider rapidly filtering your purified liquid through a short plug of neutral alumina or silica gel. This can remove trace, non-volatile acidic or polar impurities.

  • Inert Atmosphere: Store the final product in a sealed vial under an inert atmosphere (N₂ or Ar) to prevent air/moisture ingress.

  • Refrigerate: Store the vial at low temperatures (2-8°C) to slow the rate of any potential decomposition reactions.[6]

  • Avoid Contaminants: Use clean, dry syringes or pipettes when accessing your stored material to avoid introducing contaminants that could initiate degradation.

Part 3: Key Experimental Protocols

These protocols provide a validated, step-by-step approach to the most critical purification techniques.

Protocol 1: Standard Aqueous Workup (Acid/Base Wash)

This protocol is designed to remove the majority of ionic and water-soluble impurities before distillation.

Objective: To neutralize the crude reaction mixture and remove acidic/basic by-products.

Methodology:

  • Initial Quench: Transfer the crude reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, dilute it with a water-immiscible solvent like diethyl ether or ethyl acetate (approx. 2-3 volumes).

  • Water Wash: Wash the organic layer with deionized water (1 x 1 volume). This removes bulk water-soluble materials like succinimide.[8]

  • Acid Wash (Optional but Recommended): If basic catalysts (e.g., pyridine, triethylamine) were used, wash with cold 1 M HCl (1 x 1 volume) to remove them as their hydrochloride salts.[9]

  • Base Wash: Wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 1 volume). Perform this step cautiously as CO₂ evolution may occur if significant acid is present. This step is critical for removing acidic impurities like cyanoacetic acid.[10] Using a stronger base like NaOH is not recommended as it can cause significant hydrolysis (saponification) of the ester product.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) (1 x 1 volume). This helps to break up emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl for 5-10 minutes, then filter or decant the dried solution.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is now ready for final purification by vacuum distillation.

Protocol 2: Fractional Vacuum Distillation

This is the definitive method for purifying liquid halogenated ethyl cyanoacetate esters.

Objective: To purify the ester based on its boiling point, separating it from less volatile and more volatile impurities.

G cluster_0 Setup cluster_1 Execution cluster_2 Result A Assemble Fractional Distillation Apparatus (Vigreux column) B Add Crude Oil & Stir Bar to Round-Bottom Flask A->B C Connect to Vacuum and Cold Trap B->C D Start Stirring & Slowly Apply Full Vacuum C->D E Gently Heat with Stirred Oil Bath D->E F Collect 'Forerun' (low-boiling impurities) E->F G Increase Temperature & Collect Main Fraction at Constant Temp & Pressure F->G H Stop Distillation Before Flask Goes Dry G->H I Pure Liquid Product H->I

Caption: Workflow for fractional vacuum distillation.

Methodology:

  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus. A short Vigreux column is usually sufficient. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.

  • Sample Loading: Transfer the crude oil from Protocol 1 into the distillation flask. Add a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once a stable, low pressure is achieved, begin heating the distillation flask using a stirred oil bath.

  • Fraction Collection:

    • Forerun: Collect the first few drops of distillate separately. This fraction will contain any residual solvent and other low-boiling impurities.

    • Main Fraction: As the temperature rises and stabilizes, switch to a clean receiving flask. Collect the product while the head temperature and pressure remain constant. Record this temperature and pressure range.

    • End of Distillation: Stop the distillation when the temperature starts to drop or when only a small residue remains in the distillation flask. Never distill to dryness , as this can concentrate potentially explosive peroxides or other unstable residues.

  • Shutdown: Allow the system to cool completely before slowly and carefully reintroducing air.

References
  • Preparation of cyanoacetic esters.
  • ethyl cyanoacet
  • ECYA (ETHYL CYANO ACETATE).
  • Method for producing cyanoacetic acid, method for producing cyanoacetic acid derivative and method for producing metal containing compound.
  • Ethyl cyanoacet
  • Washing ester product with acid and base. Reddit.
  • A New Approach to the Cyanoacetic Ester Synthesis. J. Braz. Chem. Soc.
  • ETHYL CYANOACET
  • Hydrolysis of Esters. University of Calgary.
  • Ester Hydrolysis: Acid and Base-C
  • Lab 14: Qualitative Organic Analysis.
  • ETHYL 2-CYANOACRYL
  • Ethyl 2-cyanoacryl
  • Overcoming challenges in the purification of halogen

Sources

Optimization

recrystallization solvents for Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate

Welcome to the Chemical Process Development Support Center . Ticket #: 8391-RX Topic: Purification Protocols for Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate Status: Open Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chemical Process Development Support Center .

Ticket #: 8391-RX Topic: Purification Protocols for Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Chemical Context

You are dealing with a highly lipophilic


-aryl cyanoacetate .[1][2] The presence of the 3-bromo-5-chlorophenyl moiety introduces significant molecular weight and halogen-bonding potential, while the 

-cyano ester core dictates the polarity and acidity profile.[1][2]

Critical Chemical Properties:

  • Acidity (

    
    ):  The proton at the 
    
    
    
    -position (between the nitrile and ester) is acidic (
    
    
    ).[1][2] Crucial: If your crude material contains residual base (e.g.,
    
    
    ,
    
    
    , or amines from the synthesis), the compound will exist as a salt or enolate, leading to "oiling out" or water solubility.[1][2]
  • Lipophilicity: The halogenated ring makes this molecule significantly less water-soluble than simple ethyl cyanoacetate.[1][2]

  • Thermal Stability:

    
    -Cyano esters can undergo decarboxylation or transesterification at high temperatures (
    
    
    
    ) or in the presence of acidic/basic catalysts.[1][2]

Part 1: Solvent Selection Matrix

We do not rely on guesswork. Based on the structural motif (Halogenated Aryl + Polar Core), the following solvent systems are validated for this class of compounds.

Primary Recommendation: The "Polar/Non-Polar" Pair

For halogenated aryl esters, a dual-solvent system is statistically the most effective.[1][2]

SystemRatio (v/v)MechanismSuitability
Ethanol / Water Start 9:1, add

Anti-solvent precipitation. The ester dissolves in hot EtOH; water forces the hydrophobic aryl group to crystallize.[1][2]High. Best for removing inorganic salts and polar baseline impurities.[2]
Ethyl Acetate / Heptane 1:3 to 1:5Polarity gradient. EtOAc solubilizes the polar cyano-ester core; Heptane excludes the lattice.[1][2]High. Best for removing non-polar byproducts (e.g., unreacted aryl halides).[2]
Isopropanol (IPA) PureTemperature coefficient. High solubility at reflux, significantly lower at

.[2]
Medium. Good "single solvent" option if the crude is relatively clean.[1][2][3]
Toluene Pure

-Stacking.
Solubilizes the aromatic ring well.[1][2]
Specialist. Use only if the compound is very insoluble in alcohols.[1][2]

Expert Note: Avoid Methanol if possible. Transesterification (exchange of Ethyl to Methyl ester) can occur if traces of acid/base are present, creating a difficult-to-separate impurity


.[1][2]

Part 2: Diagnostic Workflow (Visualized)

Before starting, you must ensure the material is chemically ready for crystallization.[1][2]

RecrystallizationLogic Start Start: Crude Material Evaluation CheckpH Check pH of Crude (Is it a Salt?) Start->CheckpH AcidWash ACTION: Dissolve in EtOAc, Wash with 1N HCl CheckpH->AcidWash Basic/Salt Form SolventScreen Solvent Screening (100mg scale) CheckpH->SolventScreen Neutral Form AcidWash->SolventScreen Decision Does it dissolve in hot EtOH? SolventScreen->Decision RouteA Route A: Ethanol/Water (Standard) Decision->RouteA Yes RouteB Route B: EtOAc/Heptane (Lipophilic) Decision->RouteB No (Too Insoluble) Oiling ISSUE: Oiling Out? RouteA->Oiling RouteB->Oiling Seed ACTION: Re-heat, add Seed Crystal, Slow Cool Oiling->Seed Yes Final Pure Crystalline Solid Oiling->Final No Seed->Final

Figure 1: Decision tree for purification of


-aryl cyanoacetates, prioritizing the neutralization of the acidic 

-proton.

Part 3: Step-by-Step Protocols

Protocol A: The Ethanol/Water Recrystallization (Recommended)

Best for: Removing colored impurities and inorganic salts.[1][2]

  • Preparation: Place 5.0 g of crude Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate in a 100 mL Erlenmeyer flask.

  • Dissolution: Add Absolute Ethanol (approx. 15-20 mL) and heat to reflux (

    
    ) with stirring.
    
    • Troubleshooting: If it does not dissolve fully in 25 mL, add small aliquots of Ethyl Acetate (co-solvent) until clear.[2]

  • Filtration (Optional): If insoluble black specks remain, filter hot through a glass frit or Celite pad.

  • Nucleation: Remove from heat. While still hot, add warm water dropwise until the solution turns slightly turbid (cloudy).

  • Clearing: Add 1-2 drops of Ethanol to clear the turbidity.[1][2]

  • Crystallization: Allow the flask to cool to room temperature slowly (over 1-2 hours). Do not disturb.

  • Harvest: Cool in an ice bath (

    
    ) for 30 minutes. Filter the white/off-white needles and wash with cold 50% Ethanol/Water.[1][2]
    
Protocol B: The "Oiling Out" Rescue (EtOAc/Heptane)

Best for: Material that refuses to solidify or is highly lipophilic.[1][2]

  • Dissolution: Dissolve crude in the minimum amount of Ethyl Acetate at

    
    .[2]
    
  • Precipitation: Slowly add Heptane (or Hexane) until the solution becomes cloudy.[2]

  • Re-solubilization: Add just enough Ethyl Acetate to make it clear again.

  • Seeding (Critical): Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.[2]

  • Evaporative Cooling: Leave the flask open (in a fume hood) to allow the Ethyl Acetate (more volatile) to evaporate slowly, enriching the Heptane content and forcing the crystals out gently.

Part 4: Technical FAQ & Troubleshooting

Q1: My product comes out as a yellow oil at the bottom of the flask. What happened? A: This is "oiling out" (Liquid-Liquid Phase Separation).[1][2] It occurs when the melting point of the solvated compound is lower than the boiling point of the solvent mixture.[1][2]

  • Fix: Your solution is too concentrated or cooled too fast.[2] Re-heat to dissolve the oil. Add more solvent (dilute by 20%).[2] Add a seed crystal at a temperature just below the saturation point.

  • Check: Did you perform the acid wash? If the compound is a salt (due to residual base), it will form an oil.[1][2] Wash the crude with 1N HCl and extract with DCM before attempting recrystallization again.[1][2]

Q2: The crystals are retaining a yellow/orange color. A: Halogenated aromatics often trap colored oligomers.[1][2]

  • Fix: Perform a Charcoal Treatment .[2] Dissolve the compound in hot Ethanol, add Activated Carbon (5 wt%), stir for 5 minutes, and filter hot through Celite. Then proceed with crystallization.[2][3]

Q3: Can I use Methanol instead of Ethanol? A: Proceed with caution. While Methanol is a better solvent for polar impurities, the risk of transesterification is non-zero, especially if the crude is acidic.[1][2] If you must use Methanol, keep the temperature below


 and minimize hold times.[1][2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1][2] (General guidance on recrystallization of aryl esters and solvent selection).

  • Organic Syntheses. Ethyl Cyanoacetate. Org. Synth. 1928 , 8,[1][2] 74. Link (Describes the handling, acidity, and purification of the parent cyanoacetate scaffold).[1][2]

  • PubChem. Ethyl phenylcyanoacetate (Compound Summary). National Library of Medicine.[2][4] Link (Physicochemical properties of the structural analog).[1][2]

  • Sigma-Aldrich. Ethyl phenylcyanoacetate Product Sheet. Link (Confirmation of solid state and handling codes).

Sources

Troubleshooting

Technical Support Center: Purification of 3-Bromo-5-Chlorophenyl Synthetic Intermediates

Welcome to the Technical Support Center for handling and purifying 3-bromo-5-chlorophenyl synthetic intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling and purifying 3-bromo-5-chlorophenyl synthetic intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving the desired purity for this critical class of compounds. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and initial purity assessment of 3-bromo-5-chlorophenyl intermediates.

Q1: What are the primary stability concerns and recommended storage conditions for halogenated aromatic compounds like 3-bromo-5-chlorobenzaldehyde?

A1: Halogenated aromatic aldehydes are generally stable solids at room temperature. However, they can be susceptible to oxidation and photodecomposition over extended periods.

  • Oxidation: The aldehyde functional group can oxidize to the corresponding carboxylic acid, especially in the presence of air (oxygen).

  • Light Sensitivity: Like many aromatic compounds, these intermediates can be sensitive to UV light, which may trigger side reactions or degradation.

  • Moisture: While not highly hygroscopic, absorbed moisture can be detrimental to downstream reactions that require anhydrous conditions.

Recommended Storage: For optimal stability, store 3-bromo-5-chlorophenyl intermediates in a tightly sealed, amber glass container to protect from light and moisture.[1] Storage in a cool, dry, and dark place, such as a desiccator or a controlled-atmosphere cabinet, is ideal. For long-term storage, refrigeration (2-8 °C) is recommended, ensuring the container is brought to room temperature before opening to prevent condensation.

Q2: I've just completed a synthesis. What are the best initial analytical methods to quickly assess the purity of my crude 3-bromo-5-chlorophenyl intermediate?

A2: A multi-pronged analytical approach is always best for a comprehensive purity assessment.[2]

  • Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid, and cost-effective technique for monitoring reaction progress and assessing the complexity of the crude product mixture.[3] It provides a qualitative picture of the number of components present. A single spot on TLC is a good preliminary indicator of purity, but co-elution of impurities is possible.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis of pharmaceutical intermediates.[4] A reversed-phase HPLC method can effectively separate the target compound from starting materials, regioisomers, and other by-products.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile intermediates, GC-MS is highly effective for both separation and identification of impurities.[4] It can detect residual solvents and other volatile contaminants.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can reveal the presence of impurities, even at low levels.[3] Integration of signals in ¹H NMR can offer a quantitative estimate of purity against a known standard.

Q3: My HPLC analysis shows multiple peaks close to my main product peak. What are the likely identities of these impurities?

A3: The impurities are likely structurally related to your target compound. Common culprits include:

  • Starting Materials: Incomplete reaction can leave unreacted starting materials in your crude product. For instance, in the synthesis of 3-bromo-5-chlorobenzaldehyde from 3,5-dibromochlorobenzene, residual starting material is a common impurity.[8]

  • Regioisomers: During halogenation reactions, the formation of isomers is a frequent issue.[9] For example, bromination of 3-chlorobenzaldehyde could potentially yield other bromo-chloro-benzaldehyde isomers.[10]

  • Over- or Under-halogenated Species: The reaction may not be perfectly selective, leading to the formation of di-brominated or mono-halogenated species.

  • By-products from Side Reactions: Depending on the synthetic route, various side reactions can occur. For example, in Grignard or organolithium-based formylation reactions, homo-coupling of the organometallic species can be a side reaction.[8][11]

Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent technique for identifying these unknown impurities by providing molecular weight information.[2]

Troubleshooting Common Impurities

Effectively removing impurities begins with understanding their origin and chemical properties. This section provides a systematic approach to identifying and eliminating common contaminants.

Logical Flow for Impurity Identification and Removal

The following diagram illustrates a logical workflow for addressing impurities in your 3-bromo-5-chlorophenyl synthetic intermediates.

Impurity_Troubleshooting cluster_purification Purification Strategy start Crude Product analytical Initial Analysis TLC, HPLC, GC-MS, NMR start->analytical decision Purity Acceptable? analytical->decision end Pure Product decision->end Yes recrystallization Recrystallization decision->recrystallization No, Solid column Column Chromatography decision->column No, Complex Mixture extraction Acid-Base Extraction decision->extraction No, Acidic/Basic Impurities recrystallization->analytical column->analytical extraction->analytical

Caption: Troubleshooting workflow for impurity removal.

Issue 1: Presence of Unreacted Starting Materials
  • Identification: Compare the retention time (in HPLC/GC) or Rf value (in TLC) of a peak in your crude product with an authentic sample of the starting material.

  • Causality: Insufficient reaction time, incorrect stoichiometry of reagents, or reaction temperature being too low can lead to incomplete conversion.

  • Troubleshooting & Optimization:

    • Recrystallization: If the starting material has significantly different solubility properties from the product, recrystallization can be very effective.[3]

    • Column Chromatography: This is a more universal approach to separate compounds with different polarities.[12]

    • Reaction Optimization: Re-evaluate the reaction conditions. Consider increasing the reaction time, temperature, or the molar equivalent of a key reagent.[13]

Issue 2: Formation of Regioisomers
  • Identification: Regioisomers often have very similar polarities, making them challenging to separate. High-resolution HPLC or GC columns are often required.[14] LC-MS can confirm that the impurity has the same molecular weight as the product.[2] 2D NMR techniques (like COSY and HMBC) can definitively establish the connectivity and identify the isomeric structure.

  • Causality: The directing effects of the existing substituents on the aromatic ring dictate the position of incoming electrophiles.[15] Steric hindrance can also play a role.

  • Troubleshooting & Optimization:

    • Fractional Recrystallization: This technique relies on slight differences in solubility and can sometimes separate isomers, though it may require multiple cycles.

    • Preparative HPLC: For difficult separations, preparative HPLC is often the most effective, albeit more resource-intensive, method.

    • Re-evaluate Synthetic Strategy: If regioisomer formation is a persistent issue, consider a different synthetic route that offers better regioselectivity.

Issue 3: Residual Solvents or Reagents
  • Identification: GC-MS is the ideal technique for identifying and quantifying volatile organic compounds like residual solvents.[4] ¹H NMR can also be used to detect common solvents.

  • Causality: Inadequate drying of the product after work-up is the most common cause.

  • Troubleshooting & Optimization:

    • Drying under High Vacuum: Place the product in a vacuum oven, possibly with gentle heating (ensure the temperature is well below the product's melting or decomposition point), to remove volatile residues.

    • Azeotropic Distillation: For stubborn, high-boiling point solvents, dissolving the product in a suitable low-boiling solvent and then removing it under vacuum can help co-evaporate the residual high-boiling solvent.

Detailed Purification Protocols

This section provides step-by-step methodologies for the most common and effective purification techniques for 3-bromo-5-chlorophenyl intermediates.

Protocol 1: Recrystallization of 3-Bromo-5-Chlorobenzaldehyde

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures.[3] The ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature, while impurities remain either soluble or insoluble at all temperatures.[16]

Experimental Workflow for Recrystallization

Recrystallization_Workflow start Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Step-by-step recrystallization workflow.

Step-by-Step Methodology:

  • Solvent Selection: Through small-scale solubility tests, a mixed solvent system of ethanol and water is often effective for compounds like 3-bromo-5-chlorobenzaldehyde. Other potential solvents include hexanes or isopropanol.[17]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) until the solid just dissolves.[16]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Add the anti-solvent (e.g., hot water) dropwise to the hot solution until slight turbidity persists. Add a few more drops of the primary solvent to redissolve the solid and obtain a clear solution.[16]

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals and to prevent the trapping of impurities.[18]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing soluble impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Data Summary: Recrystallization Solvents

IntermediateRecommended Solvent SystemRationale
3-Bromo-5-chlorobenzaldehydeEthanol/Water or HexaneGood solubility at high temperatures, poor at low temperatures.[17]
3-Bromo-5-chlorophenylacetic acidToluene or Acetonitrile/WaterThe carboxylic acid group provides polarity suitable for these systems.
Protocol 2: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase (solvent system).[19]

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pour this into a glass column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (often the mobile phase or a slightly more polar solvent). Carefully load this solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds of increasing polarity. For 3-bromo-5-chlorobenzaldehyde, a common mobile phase is a mixture of hexane and ethyl acetate.[20]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Data Summary: Column Chromatography Parameters

IntermediateStationary PhaseTypical Mobile Phase (Gradient)Key Considerations
3-Bromo-5-chlorobenzaldehydeSilica GelHexane/Ethyl Acetate (e.g., 95:5 to 80:20)Aldehydes can sometimes be sensitive to acidic silica; a small amount of triethylamine can be added to the mobile phase to neutralize the silica.[20]
3-Bromo-5-chlorophenylacetic acidSilica GelDichloromethane/Methanol (e.g., 98:2 to 90:10)The carboxylic acid may streak on silica gel; adding a small amount of acetic acid to the mobile phase can improve peak shape.

References

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • IntechOpen. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • PureSynth. (n.d.). 3-Bromo-5-Chlorobenzaldehyde 98.0%(GC). Retrieved from [Link]

  • OSTI.GOV. (1983, September 20). Process for removing halogenated aliphatic and aromatic compounds from petroleum products (Patent). Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Allen Institute for AI. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Improved syntheses of halogenated benzene-1,2,3,4-tetracarboxylic diimides. Retrieved from [Link]

  • University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]

  • Chapman University. (n.d.). Guidelines for Chemical Storage. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

  • PMC. (2020, March 12). Storage Stability of Volatile Organic Compounds from Petrochemical Plant of China in Different Sample Bags. Retrieved from [Link]

  • Bridgewater College Digital Commons. (2024, February 4). Purification and Isolation of α-Chloro-β-Lactone Precursor. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). HAZARDOUS MATERIAL FACT SHEET Chemical Storage. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 3-Bromobenzaldehyde. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Halogenation of Benzene. Retrieved from [Link]

  • Chemistry Steps. (2025, May 12). Synthesis of Aromatic Compounds From Benzene. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). Process for the preparation of .alpha.-bromo-phenylacetic acids. Retrieved from [Link]

  • Michigan State University. (n.d.). Aromatic Reactivity. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate Under Basic Conditions

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate. This guide is designed to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate. This guide is designed to provide in-depth technical assistance and troubleshooting for researchers encountering stability issues with this compound, particularly under basic reaction conditions. As Senior Application Scientists, we have synthesized data from foundational chemical principles and field-reported observations to create this comprehensive resource.

Introduction: Understanding the Molecule's Reactivity

Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate is a di-halogenated aromatic compound featuring a reactive α-cyano ester moiety. The core stability challenges with this molecule arise from the acidic α-proton and the susceptibility of the ester and nitrile groups to nucleophilic attack, especially in the presence of a base. The electron-withdrawing nature of the 3-bromo-5-chlorophenyl ring, nitrile, and ester groups significantly increases the acidity of the α-hydrogen, making it readily abstractable by even mild bases. This deprotonation is often the initiating step for several degradation or side-reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate in the presence of a base?

A1: The primary degradation pathways initiated by basic conditions are:

  • Hydrolysis: The ester group is susceptible to base-catalyzed hydrolysis, yielding the corresponding carboxylate salt and ethanol.[1] The nitrile group can also be hydrolyzed to a carboxamide or carboxylic acid under more forcing conditions.[1]

  • Decarboxylation: Following hydrolysis of the ester to the carboxylic acid, the resulting β-keto acid analog (α-cyano carboxylic acid) is prone to decarboxylation upon heating, leading to the loss of CO2 and formation of a substituted acetonitrile.[2][3]

  • Knoevenagel Condensation: The deprotonated α-carbon is a potent nucleophile that can participate in condensation reactions with aldehydes or ketones.[3][4][5] If carbonyl-containing impurities are present, this can lead to the formation of undesired byproducts.

  • Retro-Claisen (or equivalent) Cleavage: In the presence of a strong base, cleavage of the C-C bond between the α-carbon and the phenyl ring can occur, although this is generally a less common pathway compared to hydrolysis or decarboxylation.

Q2: My reaction mixture is turning dark, and I'm observing multiple spots on my TLC. What could be happening?

A2: The appearance of a dark color and multiple TLC spots are classic indicators of decomposition and/or side reactions. The most likely cause is the formation of complex condensation products or degradation of the aromatic ring under harsh basic conditions. It is also possible that air oxidation of anionic intermediates is occurring. We recommend running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and ensuring the purity of your starting materials and solvent.

Q3: Can I use a strong base like sodium hydroxide or potassium carbonate with this compound?

A3: The use of strong inorganic bases like NaOH or K2CO3 is generally not recommended as they can aggressively promote hydrolysis of the ester.[6] Weaker organic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often more suitable for reactions where the α-proton needs to be removed without significant ester cleavage.[4] However, even with these bases, careful control of temperature and reaction time is crucial.

Q4: I am attempting a reaction that requires deprotonation, but I want to avoid hydrolysis. What conditions should I use?

A4: To minimize hydrolysis, consider the following:

  • Base Selection: Use a non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, but its use requires strictly anhydrous conditions and low temperatures.

  • Solvent Choice: Use an aprotic solvent (e.g., THF, Dioxane, Toluene) to reduce the availability of water for hydrolysis.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to slow down the rate of hydrolysis.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired transformation is complete.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when using Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate under basic conditions.

Observation Potential Cause(s) Recommended Troubleshooting Steps & Solutions
Low or no conversion of starting material. 1. Insufficiently basic conditions: The chosen base may not be strong enough to deprotonate the α-carbon effectively. 2. Low reaction temperature: The activation energy for the desired reaction is not being met.1. Re-evaluate base pKa: Select a stronger, non-nucleophilic base. 2. Gradually increase temperature: Cautiously warm the reaction mixture and monitor for product formation. 3. Check for reagent purity: Ensure the base has not degraded.
Formation of a significant amount of a polar byproduct that remains at the baseline of the TLC. 1. Ester hydrolysis: The primary byproduct is likely the carboxylate salt resulting from hydrolysis.[1]1. Switch to a non-aqueous workup: If possible, avoid aqueous basic washes. 2. Use a weaker, non-nucleophilic base: See FAQ Q3 and Q4. 3. Reduce reaction temperature and time.
Product yield is low, and a new, less polar spot is observed on the TLC. 1. Decarboxylation: The desired product may be unstable under the reaction or workup conditions, leading to loss of the ethoxycarbonyl group.[2][7]1. Avoid high temperatures: If the reaction requires heat, use the minimum temperature necessary. 2. Neutral or acidic workup: Quench the reaction with a mild acid to prevent base-catalyzed decarboxylation during workup. 3. Consider alternative synthetic routes: The Krapcho decarboxylation is a specific method for this transformation, but it requires high temperatures.[8]
Reaction is messy with multiple unidentified byproducts. 1. Complex side reactions: This could be due to a combination of hydrolysis, condensation, and potentially reactions involving the halogen substituents. 2. Oxygen sensitivity: Anionic intermediates can be sensitive to air.1. Run the reaction under an inert atmosphere. 2. Use degassed solvents. 3. Screen a variety of weaker bases and lower temperatures. 4. Ensure the purity of the starting material.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Alkylation

This protocol provides a starting point for the alkylation of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate using a mild base.

  • To a solution of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, add diisopropylethylamine (1.2 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Stability Test Under Basic Conditions

This protocol can be used to quickly assess the stability of the title compound to a specific base.

  • Prepare three small vials.

  • In each vial, dissolve a small amount of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate in the reaction solvent.

  • Spot a TLC plate with the starting material solution (this is your T=0 reference).

  • To the first vial, add the intended base. To the second, add a stronger base for comparison. The third vial will be a control with no base.

  • Stir all three vials at the intended reaction temperature.

  • After 30 minutes, 1 hour, and 2 hours, take a small aliquot from each vial and spot it on a TLC plate.

  • Develop the TLC plate and visualize the spots. Compare the reaction vials to the T=0 reference and the control to determine the extent of decomposition.

Visualizing Reaction Pathways
Workflow for Troubleshooting Stability Issues

G start Problem: Instability Under Basic Conditions check_base Is a strong base (e.g., NaOH, KOH) being used? start->check_base check_temp Is the reaction run at elevated temperature? check_base->check_temp No hydrolysis High risk of ester hydrolysis. check_base->hydrolysis Yes check_solvent Is a protic solvent (e.g., EtOH, H2O) used? check_temp->check_solvent No decarboxylation Risk of decarboxylation. check_temp->decarboxylation Yes side_reactions Increased side reactions. check_solvent->side_reactions Yes end_point Improved Stability and Product Yield check_solvent->end_point No solution1 Solution: Switch to a weaker, non-nucleophilic base (e.g., DIPEA, DBU). hydrolysis->solution1 solution2 Solution: Run reaction at lower temperature (0 °C to RT). decarboxylation->solution2 solution3 Solution: Use an aprotic solvent (e.g., THF, Toluene). side_reactions->solution3 solution1->end_point solution2->end_point solution3->end_point

Caption: Troubleshooting workflow for stability issues.

Primary Degradation Pathways dot

G start Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate + Base intermediate Enolate Intermediate start->intermediate hydrolysis Hydrolysis (H2O) intermediate->hydrolysis condensation Knoevenagel Condensation (R-CHO) intermediate->condensation decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation product1 Carboxylate Salt hydrolysis->product1 product2 Substituted Acetonitrile decarboxylation->product2 product3 α,β-Unsaturated Product condensation->product3

Sources

Troubleshooting

🔬 Technical Support Center: Polar Aprotic Solvent Systems

The following guide is structured as a Technical Support Center for high-level research applications. It prioritizes mechanistic understanding and self-validating workflows over simple checklists. Status: Online | Tier:...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for high-level research applications. It prioritizes mechanistic understanding and self-validating workflows over simple checklists.

Status: Online | Tier: Level 3 (Senior Application Scientist) | Topic: Solubility & Handling

Welcome. You are likely here because your compound is behaving unexpectedly in DMSO, DMF, NMP, or DMAc. These solvents are powerful tools in drug discovery and process chemistry, but their high polarity, hygroscopicity, and boiling points create unique failure modes.

This guide addresses the three critical phases of solvent interaction: Dissolution , Stability (Oiling Out) , and Removal .

📋 Module 1: Dissolution Failures ("It Won't Go In")

The Issue: You selected a polar aprotic solvent based on its high dielectric constant, but your compound remains a stubborn suspension or forms a gummy residue.

🧠 Mechanistic Insight: The "Naked Anion" Trap

Polar aprotic solvents (DMSO, DMF) are excellent at solvating cations via their oxygen lone pairs but are terrible at solvating anions or hydrogen-bond donors. They lack the hydrogen-bond donor capability of water or alcohols.

  • The Failure Mode: If your compound relies heavily on hydrogen bond donation to dissolve (breaking its own crystal lattice), a polar aprotic solvent cannot replace those interactions.

  • The Hygroscopicity Factor: These solvents are "water magnets." DMSO can absorb up to 10% water by weight from the atmosphere in 24 hours. Water acts as an antisolvent , crashing out lipophilic compounds immediately upon contact.

🛠️ Troubleshooting Protocol: The "Dry-Spike" Validation

Do not assume your solvent is dry just because it came from a bottle.

  • The Hygroscopicity Check:

    • Take 1 mL of your solvent.

    • Add anhydrous

      
       or molecular sieves.
      
    • Observation: If the solid clumps significantly or generates heat, your solvent is wet. Stop. A wet polar aprotic solvent loses its solvating power for non-polar regions of your molecule.

  • The Thermal Ramp:

    • Heat the suspension to 40°C.

    • Logic: This overcomes the lattice energy without reaching decomposition temperatures.

    • Warning: Do not sonicate for >5 mins. Sonication in DMSO can generate local hot spots >100°C and degrade sensitive compounds.

  • The Co-Solvent Spike:

    • If the compound is gummy (indicating partial solvation), add 5-10% of a "bridge solvent" like THF or Dichloromethane (DCM). This disrupts the aggregation.

📊 Decision Tree: Initial Solubility Troubleshooting

SolubilityTree Start Compound Insoluble in DMSO/DMF CheckWater Test Solvent Water Content (Karl Fischer or MgSO4) Start->CheckWater IsWet Solvent Wet? CheckWater->IsWet DryIt Dry over 3Å Sieves for 24h IsWet->DryIt Yes IsDry Solvent Dry IsWet->IsDry No DryIt->CheckWater Heat Gentle Heat (40°C) + Vortex IsDry->Heat Clear Solution Clear? Heat->Clear Success Proceed with Experiment Clear->Success Yes Fail Add 10% Co-solvent (THF/DCM) Clear->Fail No Fail->Success Dissolved

Figure 1: Logic flow for diagnosing and resolving initial insolubility events.

📉 Module 2: Stability & Precipitation ("It Oiled Out")

The Issue: Your reaction mixture was clear at high temperature, but upon cooling, the product separated as a viscous oil rather than a crystal.

🧠 Mechanistic Insight: Liquid-Liquid Phase Separation (LLPS)

"Oiling out" occurs when the melting point of the solvated compound drops below the temperature of the solution.[1] This is common in polar aprotic solvents because they often form strong solvates with the product, depressing the melting point.

  • The Metastable Zone: The oil is a metastable liquid phase. It is thermodynamically unstable compared to the crystal but kinetically trapped.

🛠️ Protocol: The "Dual-Temperature" Oscillation

To convert an oil back to a crystal or solution:

  • Re-dissolution: Heat the mixture until the oil fully dissolves back into a homogeneous phase.

  • Seed & Cool:

    • Add a seed crystal of the pure product (if available) at a temperature just below the saturation point.

    • Cool slowly (1°C/min). Rapid cooling promotes oiling.

  • The Anti-Solvent Drip:

    • Do not dump water into a DMF/DMSO reaction. This guarantees oiling.

    • Technique: Add the solution dropwise into a rapidly stirring volume of the anti-solvent (water/brine). This ensures the organic phase is always at low concentration, favoring rapid precipitation over oil aggregation.

♻️ Module 3: Removal & Workup ("I Can't Get Rid of It")

The Issue: You have finished your reaction, but you cannot remove the high-boiling solvent (DMSO BP: 189°C, DMF BP: 153°C) without roasting your product.

🧠 Mechanistic Insight: The Partition Coefficient Strategy

Evaporation is the wrong tool for these solvents. You must use partitioning . While DMSO/DMF are miscible with water, they also have significant solubility in organic extraction solvents (like EtOAc or DCM).

  • The Trap: A single water wash leaves ~10-20% of DMF in the organic layer.

  • The Fix: You must modify the aqueous phase to "salt out" the organic impurities while keeping the DMF in the water.

🛠️ Protocol: The "LiCl Wash" System

This is the gold standard for removing DMF/DMAc without distillation.

Reagents:

  • 5% Lithium Chloride (LiCl) aqueous solution.[2]

  • Extraction solvent (EtOAc or Et2O).[3]

Step-by-Step:

  • Dilution: Dilute your reaction mixture with excess extraction solvent (e.g., 100 mL EtOAc).

  • The Wash Cycle:

    • Wash 1: Water (Removes bulk salts).

    • Wash 2, 3, 4: 5% LiCl (aq) .

      • Why? LiCl increases the ionic strength of the aqueous layer. This "salts out" your organic product (forcing it into the EtOAc) but increases the partitioning of DMF into the aqueous phase due to strong Li+ coordination with the DMF oxygen.

    • Wash 5: Brine (To dry the organic layer).

  • Validation: Run a generic NMR of the crude. If DMF peaks (2.96, 2.80 ppm) persist, the LiCl washes were insufficient.

📊 Workflow: High-Boiling Solvent Removal

WorkupFlow Reaction Reaction Complete (in DMF/DMSO) ProductType Is Product Water Soluble? Reaction->ProductType NonPolar No (Lipophilic) ProductType->NonPolar No Polar Yes (Hydrophilic) ProductType->Polar Yes Dilute Dilute with EtOAc/Et2O NonPolar->Dilute LiClWash Wash 3x with 5% LiCl (aq) Dilute->LiClWash Brine Wash with Brine Dry over Na2SO4 LiClWash->Brine Clean Solvent Removed Brine->Clean Lyophilize Lyophilization (Freeze Drying) Polar->Lyophilize CryoVap CryoVap / Smart Evaporator (Vacuum + Centrifugal) Polar->CryoVap DirectCol Direct Reverse Phase Chromatography (C18) Polar->DirectCol

Figure 2: Strategic workflow for removing high-boiling polar aprotic solvents based on product polarity.

📊 Reference Data: Solvent Properties

Use this table to assess thermal risks and wash strategies.

SolventBoiling Point (°C)Melting Point (°C)Dielectric Constant (

)
Dipole Moment (D)Key Risk
DMSO 1891946.73.96Freezes at room temp; Skin permeable.
DMF 153-6136.73.82Hydrolysis to dimethylamine (toxic) over time.
DMAc 165-2037.83.72Harder to remove than DMF; Peroxide formation.
NMP 202-2432.24.09Reproductive toxin; Extremely hard to evaporate.
MeCN 82-4537.53.92Volatile; Generally easier to handle.

📚 References

  • BenchChem. (2025).[4][5] Impact of hygroscopic DMSO on solubility. Retrieved from 5[4][5]

  • University of Rochester. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from 6

  • Delhaye, L., et al. (2007). Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development. (Cited via University of Rochester Guide).

  • BioChromato. (2019). Novel way to remove DMSO and DMF - Vacuum Vortex Evaporator. Retrieved from 7

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from 8

  • Master Organic Chemistry. (2012). Polar Protic vs Polar Aprotic Solvents. Retrieved from 9

Sources

Optimization

minimizing side reactions in Knoevenagel condensations of cyanoacetates

Topic: Minimizing Side Reactions in Knoevenagel Condensations of Cyanoacetates Role: Senior Application Scientist Status: Active Support Ticket Executive Summary: The Reactivity Paradox Welcome to the . You are likely he...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Knoevenagel Condensations of Cyanoacetates Role: Senior Application Scientist Status: Active Support Ticket

Executive Summary: The Reactivity Paradox

Welcome to the . You are likely here because the Knoevenagel condensation of cyanoacetates—while theoretically simple—is experimentally unforgiving.[1]

The core challenge lies in the dual reactivity of the cyanoacetate anion.[1] The same high acidity (


 in water) that drives the desired condensation also fuels rapid self-condensation (Thorpe reaction) and Michael additions.[1] Success requires a "Goldilocks" zone: a base strong enough to deprotonate the methylene group but weak enough (or sterically hindered) to prevent nucleophilic attack on the nitrile or ester functionalities.[1]

This guide provides field-proven troubleshooting workflows to isolate your desired


-unsaturated ester from the chaos of oligomers and side products.

Troubleshooting Guide (Q&A)

Category A: Impurities & Side Products[1][2]

Q: I see full consumption of my aldehyde on TLC, but the isolated yield is poor (<60%). Where did the mass go? Diagnosis: You are likely witnessing self-condensation (Thorpe Reaction) of the cyanoacetate.[1][2]

  • Mechanism: In the presence of excess base or high concentration, the cyanoacetate enolate attacks the nitrile group of another cyanoacetate molecule, forming a

    
    -enaminonitrile dimer.
    
  • Solution:

    • Stoichiometry Control: Never add the base to the neat cyanoacetate.[1] Premix the aldehyde and cyanoacetate before adding the catalyst.[1]

    • Dosing: Add the base dropwise (titration-style) rather than in a single bolus.

    • Catalyst Switch: Move from strong alkoxides (NaOEt) to hindered amines (DIPEAc) or buffered systems (Ammonium Acetate/Acetic Acid).[1]

Q: There is a persistent impurity just below my product spot on TLC. It increases with reaction time. Diagnosis: This is the Michael Adduct .[1]

  • Mechanism: The Knoevenagel product is an electron-deficient alkene.[1] If the reaction runs too long or with excess cyanoacetate, a second equivalent of cyanoacetate attacks the double bond.

  • Solution:

    • Strict Stoichiometry: Use a slight excess of aldehyde (1.05 eq) rather than cyanoacetate.

    • Quench Immediately: Monitor TLC every 15 minutes. Quench the reaction (dilute acid or rapid cooling) the moment the aldehyde disappears.[1] Do not let it "stir overnight" for good measure.

Q: My NMR shows a complex mixture of ethyl and methyl ester signals. Diagnosis: You have Transesterification .

  • Cause: Using methanol as a solvent with ethyl cyanoacetate (or vice versa).[1] The base catalyzes the exchange of the alkoxy group.[1]

  • Solution: Always match the solvent alcohol to the ester group (e.g., Ethanol for Ethyl Cyanoacetate).[1] Alternatively, use non-nucleophilic solvents like acetonitrile, toluene, or water (see Protocol A).

Category B: Reaction Conditions

Q: How do I prevent decarboxylation? Diagnosis: Decarboxylation is rare for esters under mild conditions but common if you hydrolyze to the acid in situ or use high heat (Doebner conditions).[1]

  • Solution:

    • Temperature Cap: Keep reaction temperature below 80°C.

    • Avoid Strong Acids: If using an amine/acid buffer, ensure the pH remains near neutral (pH 7-8).[1]

Visualizing the Challenge

The following diagram maps the kinetic competition between the desired pathway and the three "reaction killers."

Knoevenagel_Pathways Start Aldehyde + Cyanoacetate Enolate Enolate Intermediate Start->Enolate Base Deprotonation TransEst Mixed Ester (Solvent Mismatch) Start->TransEst Wrong Solvent (ROH) Product Desired Product Enolate->Product Aldol Addition + Elimination Thorpe Thorpe Dimer (Self-Condensation) Enolate->Thorpe Attack on Nitrile (No Aldehyde) Michael Michael Adduct (Over-reaction) Product->Michael + Excess Enolate

Figure 1: Kinetic competition in Knoevenagel condensation.[1] Green path represents the desired workflow; red paths indicate critical failure points.

Validated Experimental Protocols

Protocol A: The "Green" Aqueous System (Recommended)

Best for: High purity, simple workup, minimizing organic waste. This protocol utilizes the DBU-Water complex . Water suppresses the dehydration of the Michael adduct intermediate, making the reaction reversible and thermodynamically driving it back toward the desired Knoevenagel product.

Reagents:

  • Aldehyde (1.0 mmol)[1]

  • Ethyl Cyanoacetate (1.0 mmol)[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 mmol)[1]

  • Water (25 mmol / ~450 µL)[1]

Step-by-Step:

  • Preparation: In a 10 mL round-bottom flask, mix DBU and water. Stir for 5 minutes to form the active hydrated base complex.

  • Addition: Add the aldehyde and ethyl cyanoacetate simultaneously. Crucial: Do not age the cyanoacetate with the base.[1]

  • Reaction: Stir vigorously at Room Temperature .

    • Self-Validation Check: The mixture should become turbid or precipitate a solid within 5-20 minutes as the hydrophobic product forms.[1]

  • Monitoring: Check TLC at 20 mins. If starting material remains, stir for another 10 mins.

  • Workup: Filter the precipitated solid. Wash with cold water (3 x 5 mL) and cold aqueous ethanol (1 x 2 mL).[1]

  • Purification: Recrystallize from ethanol if necessary.

Protocol B: Microwave-Assisted Synthesis

Best for: Sterically hindered aldehydes, rapid screening.

Reagents:

  • Aldehyde (1.0 mmol)[1]

  • Ethyl Cyanoacetate (1.1 mmol)[1]

  • Piperidine (0.1 mmol - Catalytic amount)[1]

  • Solvent: Ethanol (2 mL)

Step-by-Step:

  • Setup: Place reagents in a microwave-safe vial.

  • Irradiation: Irradiate at 300W, targeting 80°C.

    • Time: 2-5 minutes typical.[1]

  • Validation: TLC immediately.

  • Workup: Cool to RT. Pour onto crushed ice. Filter the solid precipitate.[1][3]

Data Summary: Catalyst Efficiency

The following table summarizes catalyst performance based on recent literature benchmarks for the reaction of Benzaldehyde + Ethyl Cyanoacetate.

Catalyst SystemSolventTimeYieldSelectivity Note
DBU / Water Water20 min96%Excellent. Water suppresses Michael addition.[1]
[HyEtPy]Cl (Ionic Liquid)Water5-40 min83-99%High.[1] Catalyst is recyclable.[1][3][4]
Piperidine Ethanol2-4 hrs70-85%Moderate.[1] Risk of Michael addition if prolonged.[1]
NaOEt (Sodium Ethoxide)Ethanol1-2 hrs<60%Poor. Significant Thorpe dimerization observed.[1]
Microwave / Piperidine Ethanol2 min92%High.[1] Speed prevents thermal degradation.[1]

Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

Troubleshooting_Tree Start Start Troubleshooting CheckTLC Check TLC: Is Aldehyde Consumed? Start->CheckTLC YesConsumed Yes CheckTLC->YesConsumed NoConsumed No CheckTLC->NoConsumed CheckYield Is Isolated Yield > 80%? YesConsumed->CheckYield ReactivityIssue Low Reactivity. Action: Switch to Microwave or stronger base (DBU). NoConsumed->ReactivityIssue CheckImpurities Check Impurity Profile CheckYield->CheckImpurities No Success Process Optimized CheckYield->Success Yes ThorpeIssue Low Mass Balance? Likely Thorpe Dimer. Action: Slow addition of base. CheckImpurities->ThorpeIssue Clean TLC but low mass MichaelIssue Lower Rf Spot? Likely Michael Adduct. Action: Reduce reaction time. CheckImpurities->MichaelIssue Extra spots visible

Figure 2: Diagnostic logic for Knoevenagel condensation failures.

References

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Source: RSC Advances, 2018. [Link][1][5][6]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Source: Asian Journal of Chemistry. [Link][1][4]

  • Microwave Enhanced Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes. Source: Synthetic Communications. [Link][1][7]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to FTIR Spectral Analysis of Cyano and Ester Groups in Aryl Derivatives

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Aryl derivatives containing cyano (C≡N) and ester (C=O) functional groups are ubiquit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Aryl derivatives containing cyano (C≡N) and ester (C=O) functional groups are ubiquitous in pharmaceuticals and functional materials. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for the analysis of these moieties.[1][2][3] This guide provides an in-depth comparison of the FTIR spectral signatures of cyano and ester groups in aryl derivatives, supported by experimental protocols and data interpretation strategies, to empower you in your analytical endeavors.

The Fundamental Principles of FTIR Spectroscopy in Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds.[4] Each functional group possesses unique vibrational modes (stretching and bending) that absorb IR radiation at characteristic frequencies, measured in wavenumbers (cm⁻¹).[5] The resulting FTIR spectrum is a molecular fingerprint, providing qualitative information about the functional groups present.[2][3] Furthermore, under controlled conditions, the intensity of an absorption band is proportional to the concentration of the corresponding functional group, enabling quantitative analysis.[1][2][6]

Experimental Workflow: From Sample to Spectrum

A reliable FTIR analysis hinges on a well-defined experimental workflow. The choice of sample preparation technique is critical and depends on the physical state of the aryl derivative.

  • Sample Preparation (Choose one of the following):

    • For Solid Samples (KBr Pellet Method):

      • Weigh approximately 1-2 mg of the finely ground aryl derivative and 100-200 mg of dry potassium bromide (KBr) powder.[7]

      • Thoroughly mix the sample and KBr in an agate mortar and pestle.

      • Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[7]

    • For Solid or Liquid Samples (Attenuated Total Reflectance - ATR):

      • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[7][8]

      • Place a small amount of the solid or a drop of the liquid sample directly onto the crystal.[7][8]

      • Apply pressure to ensure good contact between the sample and the crystal.[7] This is often the simplest and fastest method.[8]

    • For Liquid Samples or Solutions (Liquid Cell Method):

      • Select a liquid cell with IR-transparent windows (e.g., NaCl or KBr).[7][9]

      • Introduce the neat liquid or a solution of the aryl derivative in a suitable solvent (e.g., chloroform or dichloromethane) into the cell.[10]

      • Ensure the cell is properly sealed before analysis.[7] A background spectrum of the pure solvent should be acquired for subtraction.[10]

  • FTIR Spectrometer Setup and Data Acquisition:

    • Place the prepared sample in the FTIR spectrometer's sample compartment.

    • Acquire a background spectrum to account for atmospheric and instrumental contributions.

    • Collect the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

    • The spectrum is typically displayed as absorbance or transmittance versus wavenumber (cm⁻¹).[11]

Below is a Graphviz diagram illustrating the general experimental workflow for FTIR analysis.

FTIR_Workflow cluster_prep Sample Preparation Solid Solid Sample KBr KBr Pellet Method Solid->KBr ATR_Solid ATR Method Solid->ATR_Solid Liquid Liquid Sample Liquid_Cell Liquid Cell Method Liquid->Liquid_Cell ATR_Liquid ATR Method Liquid->ATR_Liquid Acquisition FTIR Data Acquisition (Background & Sample Scans) KBr->Acquisition ATR_Solid->Acquisition Liquid_Cell->Acquisition ATR_Liquid->Acquisition Processing Data Processing (e.g., Baseline Correction, Normalization) Acquisition->Processing Analysis Spectral Analysis (Peak Identification & Interpretation) Processing->Analysis

Caption: General experimental workflow for FTIR analysis.

Comparative Spectral Analysis: Cyano vs. Ester Groups

The diagnostic power of FTIR lies in the distinct absorption regions of different functional groups. While both cyano and ester groups contain polar multiple bonds, their spectral characteristics are markedly different.

The Cyano Group (C≡N) in Aryl Derivatives

The defining feature of a nitrile is the stretching vibration of the carbon-nitrogen triple bond.

  • Characteristic Absorption: The C≡N stretching vibration gives rise to a sharp, intense absorption band in the region of 2220-2260 cm⁻¹ .[12] This region of the spectrum is often referred to as the triple-bond region and is relatively uncongested, making the nitrile peak easy to identify.[13][14]

  • Influence of the Aryl Ring (Conjugation): When a cyano group is directly attached to an aromatic ring, conjugation between the C≡N triple bond and the π-system of the ring occurs. This delocalization of electrons slightly weakens the C≡N bond, resulting in a shift of the stretching frequency to a lower wavenumber, typically in the range of 2220-2240 cm⁻¹ .[12][15]

  • Substituent Effects: The electronic nature of other substituents on the aryl ring can further modulate the C≡N stretching frequency. Electron-withdrawing groups tend to have a minimal effect or slightly increase the frequency, while electron-donating groups can enhance conjugation and cause a further shift to lower wavenumbers.

The Ester Group (-COOR) in Aryl Derivatives

Esters present a more complex spectral signature due to the presence of two key bonds: the carbonyl (C=O) and the carbon-oxygen single bond (C-O).

  • Characteristic Absorptions:

    • C=O Stretch: The most prominent feature of an ester is the intense and sharp carbonyl stretching band, which appears in the double-bond region of the spectrum.[16][17] For saturated aliphatic esters, this band is typically found between 1735-1750 cm⁻¹ .[18]

    • C-O Stretches: Esters also exhibit two C-O single bond stretching vibrations in the fingerprint region, between 1000-1300 cm⁻¹ .[18][19] These bands are often strong and broad.[20]

  • Influence of the Aryl Ring (Conjugation): In aryl esters, where the carbonyl group is directly attached to the aromatic ring (e.g., benzoates), conjugation with the ring's π-system lowers the energy (and force constant) of the C=O double bond. This results in a noticeable shift of the carbonyl stretching frequency to a lower wavenumber, typically in the range of 1715-1730 cm⁻¹ .[16][18][21]

  • Substituent Effects: Similar to nitriles, substituents on the aryl ring can influence the C=O stretching frequency in esters. Electron-donating groups on the ring enhance the resonance effect, further lowering the C=O frequency. Conversely, electron-withdrawing groups tend to increase the frequency.[22]

The following Graphviz diagram illustrates the influence of electronic effects on the characteristic stretching frequencies.

Substituent_Effects cluster_cyano Aryl Nitrile (C≡N Stretch) cluster_ester Aryl Ester (C=O Stretch) CN_Normal ~2230 cm⁻¹ (Benzonitrile) CN_EWG ~2230 cm⁻¹ or slightly > CN_EDG < 2230 cm⁻¹ EDG_CN Electron-Donating Group EDG_CN->CN_EDG EWG_CN Electron-Withdrawing Group EWG_CN->CN_EWG CO_Normal ~1720 cm⁻¹ (Methyl Benzoate) CO_EWG > 1720 cm⁻¹ CO_EDG < 1720 cm⁻¹ EDG_CO Electron-Donating Group EDG_CO->CO_EDG EWG_CO Electron-Withdrawing Group EWG_CO->CO_EWG Title Influence of Aryl Substituents on Vibrational Frequencies

Caption: Substituent effects on C≡N and C=O stretching frequencies.

Comparative Data Summary

The table below summarizes the key FTIR absorption data for cyano and ester groups in representative aryl derivatives. This data illustrates the principles discussed above.

Functional GroupAryl Derivative ExampleKey Vibrational ModeTypical Wavenumber (cm⁻¹)Spectral Characteristics
Cyano BenzonitrileC≡N Stretch2229Sharp, Strong
4-MethoxybenzonitrileC≡N Stretch2225Sharp, Strong (slight shift to lower cm⁻¹ due to EDG)
4-NitrobenzonitrileC≡N Stretch2232Sharp, Strong (slight shift to higher cm⁻¹ due to EWG)
Ester Methyl BenzoateC=O Stretch1725Sharp, Very Strong
C-O Stretch1275 & 1110Strong, Broad
Methyl 4-methoxybenzoateC=O Stretch1718Sharp, Very Strong (shift to lower cm⁻¹ due to EDG)
Methyl 4-nitrobenzoateC=O Stretch1730Sharp, Very Strong (shift to higher cm⁻¹ due to EWG)

Note: The exact peak positions can vary slightly depending on the sample state (solid, liquid, solution) and the specific FTIR instrument.

Conclusion: A Comparative Perspective for the Analytical Scientist

Both cyano and ester groups in aryl derivatives provide distinct and reliable signatures in FTIR spectroscopy.

  • For Identification: The cyano group is arguably easier to identify due to its characteristic sharp peak in a relatively clean spectral region (2220-2240 cm⁻¹). The ester group , while also having a very strong and characteristic C=O peak, requires confirmation from the C-O stretching bands in the more crowded fingerprint region (1000-1300 cm⁻¹).

  • For Structural Elucidation: Both functional groups are sensitive to the electronic environment of the aryl ring. The predictable shifts in their stretching frequencies upon substitution provide valuable clues about the electronic nature of other substituents on the ring. This makes FTIR an excellent tool for comparative analysis of a series of related compounds, for example, in structure-activity relationship (SAR) studies.

  • For Quantitative Analysis: The high intensity of both the C≡N and C=O stretching bands makes them well-suited for quantitative analysis, provided that proper calibration curves are established.[6]

References

  • Vertex AI Search. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • RTI Labor
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Taylor & Francis Online. (2000, August 29). Issues in the Quantitation of Functional Groups by FTIR Spectroscopic Analysis of Impactor-Collected Aerosol Samples.
  • Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra.
  • Unknown Source.
  • Rocky Mountain Labs. (2026, January 20). How to Interpret FTIR Spectra When Peaks Overlap.
  • Spectroscopy Online. (2016, January 1).
  • Specac Ltd. Interpreting Infrared Spectra.
  • Bruker. Guide to FT-IR Spectroscopy.
  • ResearchGate. (2014, November 3).
  • Scribd. 05 Notes On Nitriles IR Spectra.
  • JASCO. Sampling Techniques for FTIR Spectroscopy.
  • Polymer Chemistry Characterization Lab.
  • Agilent. A Comprehensive Guide to FTIR Analysis.
  • Unknown Source. Infrared Spectroscopy.
  • International Journal of Engineering Research & Management Technology. (2024). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study.
  • University of Calgary. IR Spectroscopy Tutorial: Esters.
  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.
  • Open Journal of Physical Chemistry. (2012).
  • Reddit. (2013, March 4).
  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.
  • Longdom Publishing. (2023, August 11). Multidisciplinary Aspects of Infrared Spectroscopy in Organic Chemistry.
  • PubMed. (1998).
  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.
  • Unknown Source. Carbonyl - compounds - IR - spectroscopy.
  • ResearchGate. (2021, August 6). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions.
  • Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • Journal of Physical Organic Chemistry. (2006, October). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid.
  • Spectroscopy Online. (2021, January 1). The Grand Review II: Why Do Different Functional Groups Have Different Peak Heights and Widths?.
  • ResearchG
  • Unknown Source. (2026, January 21). Infrared Spectra of Some Simple Organic Compounds.
  • Journal of the Chemical Society, Perkin Transactions 2. Substituent effects in infrared spectroscopy. Part 5.
  • ChemTube3D.
  • Chemistry LibreTexts. (2022, April 16). Infrared Spectroscopy.
  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • RSC Publishing. (2021, August 17). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions.
  • Spectroscopy Online. (2020, October 29). Infrared Spectroscopy.
  • Northwestern University. FT-IR vs.
  • ResearchGate.
  • Unknown Source. 5.3.
  • ResearchGate.
  • Henry Rzepa's Blog. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone?.

Sources

Comparative

A Comparative Guide to the C13 NMR Interpretation of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate

This guide provides an in-depth analysis and interpretation of the Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectrum for Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate. Designed for researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectrum for Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative analysis grounded in foundational NMR principles and empirical data from analogous structures. We will dissect the molecule's spectral features, explain the electronic rationale behind the observed chemical shifts, and provide a robust experimental framework for acquiring high-fidelity C13 NMR data.

Introduction: The Role of C13 NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern organic chemistry, providing unparalleled insight into molecular structure.[1] While 1H NMR reveals information about the proton framework, C13 NMR complements this by mapping the carbon backbone of a molecule. Each unique carbon atom in a distinct electronic environment produces a signal, allowing us to count the number of non-equivalent carbons and probe their functional roles (e.g., alkyl, aromatic, carbonyl).

The subject of this guide, Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate, is a polysubstituted molecule with multiple distinct carbon environments. Its C13 NMR spectrum, therefore, presents a rich source of structural information. Our objective is to assign each carbon signal to its corresponding atom in the molecule by integrating predicted data with experimental data from structurally related compounds.

Molecular Structure and Predicted C13 NMR Data

To begin our analysis, we must first understand the distinct carbon environments within the target molecule. The structure contains a total of 11 unique carbon atoms. For clarity, we have systematically numbered them.

Caption: Molecular structure of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate with systematic carbon numbering.

Comparative Spectral Analysis: Deconstructing the Molecule

The most effective method for validating a predicted spectrum is to compare its components with known experimental data from simpler, analogous molecules. We will analyze the molecule in three key fragments: the ethyl ester group, the cyano-substituted alpha-carbon, and the disubstituted phenyl ring.

Part A: The Ethyl Ester and Cyanoacetate Fragment

The ethyl ester and the adjacent cyano group can be compared to the experimental spectrum of Ethyl Cyanoacetate .[6][7]

Carbon AtomFunctional GroupPredicted Shift (ppm) for Target MoleculeExperimental Shift (ppm) for Ethyl CyanoacetateAnalysis
C10 Ester -CH₃ ~14.114.0Excellent correlation. This upfield signal is characteristic of a terminal methyl group in an ethyl chain.
C9 Ester -OCH₂ -~63.562.8Strong correlation. The signal is shifted downfield due to the deshielding effect of the adjacent electronegative oxygen atom.[8]
C8 Ester C =O~163.0162.9Excellent correlation. Carbonyl carbons are highly deshielded and appear significantly downfield, typically in the 160-180 ppm range.[9]
C11 Nitrile C ≡N~115.5116.3Strong correlation. The sp-hybridized carbon of the nitrile group has a characteristic chemical shift in this region.
C7 α -Carbon~45.025.5Significant Downfield Shift. In ethyl cyanoacetate, this is a CH₂ group. In our target molecule, it is a quaternary carbon (C7) bonded to the bulky and electron-withdrawing phenyl ring. This substitution pattern dramatically increases deshielding, accounting for the large downfield shift.
Part B: The 3-Bromo-5-Chlorophenyl Ring

Interpreting substituted aromatic rings requires an understanding of substituent effects. Halogens induce complex electronic effects. To approximate this, we can reference the spectrum of a similar compound, 3-bromo-5-chlorotoluene .[10][11] While the methyl group in this reference has different electronic properties than our large substituent on C6, it provides a useful baseline for the halogen-bearing carbons.

Carbon AtomFunctional GroupPredicted Shift (ppm) for Target MoleculePredicted Shift (ppm) for 3-bromo-5-chlorotolueneAnalysis
C6 Aromatic C-Subst.~138.0~141.0 (C-CH₃)The carbon bearing the main substituent (ipso-carbon) is expected to be downfield. The prediction is consistent with a quaternary aromatic carbon.
C1, C5 Aromatic C-H~129.5, ~131.0~128.0, ~130.0These signals are for the aromatic methine (CH) carbons. Their exact shifts are influenced by the combined electronic effects of all substituents.
C3 Aromatic C-H~125.0~124.0This methine carbon is situated between the two halogen substituents and is expected to be distinct from C1 and C5.
C2 Aromatic C-Cl~135.0~135.5The carbon directly attached to chlorine is significantly deshielded due to chlorine's electronegativity, resulting in a downfield quaternary signal.
C4 Aromatic C-Br~122.5~123.0The carbon attached to bromine is also deshielded but typically less so than a carbon attached to chlorine, consistent with bromine's lower electronegativity. The signal appears as a quaternary peak.

Consolidated Data and Peak Assignment Summary

The comparative analysis allows for a confident assignment of all 11 carbon signals. The table below summarizes the predicted chemical shifts and the rationale for each assignment.

Carbon #Carbon TypePredicted Chemical Shift (δ, ppm)Rationale & Key Features
C10 Primary (CH₃)14.1Aliphatic methyl carbon, furthest from electron-withdrawing groups.
C7 Quaternary (α-C)45.0Highly substituted aliphatic carbon, deshielded by nitrile, ester, and phenyl groups.
C9 Secondary (CH₂)63.5Methylene carbon deshielded by the adjacent ester oxygen.
C11 Quaternary (CN)115.5Characteristic chemical shift for a nitrile carbon.
C4 Quaternary (Ar-Br)122.5Aromatic carbon bonded to bromine; deshielded but upfield relative to the C-Cl carbon.
C3 Tertiary (Ar-H)125.0Aromatic methine (CH) carbon.
C1 Tertiary (Ar-H)129.5Aromatic methine (CH) carbon.
C5 Tertiary (Ar-H)131.0Aromatic methine (CH) carbon, inequivalent to C1 due to asymmetric substitution.
C2 Quaternary (Ar-Cl)135.0Aromatic carbon bonded to chlorine; strongly deshielded by the electronegative halogen.
C6 Quaternary (Ar-C)138.0Ipso-carbon of the aromatic ring, bonded to the substituent.
C8 Quaternary (C=O)163.0Carbonyl carbon, highly deshielded and located furthest downfield.

Experimental Protocol for C13 NMR Data Acquisition

To ensure the collection of high-quality, reproducible C13 NMR data, a standardized protocol is essential. This protocol is designed to be a self-validating system, minimizing ambiguity and maximizing spectral quality.

Objective: To acquire a quantitative and high-resolution proton-decoupled C13 NMR spectrum.

Materials:

  • Sample: ~20-30 mg of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate

  • NMR Solvent: 0.6 mL of Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tube (high precision)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 20-30 mg of the compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean vial.

    • Ensure the sample is fully dissolved. If solubility is an issue, deuterated DMSO or acetone may be considered, but their solvent signals must be noted.[12]

    • Transfer the solution to the 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetric TMS signal is indicative of good shimming.

  • Acquisition Parameters (Proton-Decoupled Experiment):

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width: Set a wide spectral width to encompass all expected signals, typically 0 to 220 ppm.

    • Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good resolution.

    • Relaxation Delay (D1): This is critical for quantitative accuracy. Quaternary carbons have long relaxation times.[13] Set D1 to at least 5-10 seconds to allow for full relaxation and more reliable signal intensities.

    • Number of Scans (NS): Due to the low natural abundance of C13 (1.1%), a significant number of scans is required.[1][14] Start with 1024 scans and increase if the signal-to-noise ratio is insufficient.

    • Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not present, the CDCl₃ solvent peak can be referenced to 77.16 ppm.[15]

    • Perform peak picking and list the chemical shifts of all signals.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 20-30 mg of Compound prep2 Dissolve in 0.6 mL CDCl3 with TMS prep1->prep2 prep3 Transfer to 5mm NMR Tube prep2->prep3 acq1 Lock & Shim Spectrometer prep3->acq1 acq2 Set Acquisition Parameters (D1, NS) acq1->acq2 acq3 Run Experiment acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Calibrate Spectrum (TMS = 0 ppm) proc1->proc2 proc3 Peak Picking & Integration proc2->proc3 proc4 Assign Signals to Molecular Structure proc3->proc4

Caption: Standardized workflow for C13 NMR data acquisition and interpretation.

Conclusion

The C13 NMR spectrum of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate is complex, but its interpretation becomes straightforward through a systematic, comparative approach. By leveraging predicted data and validating it against experimental spectra of analogous structural fragments, we have confidently assigned all 11 unique carbon signals. The analysis highlights the powerful deshielding effects of the carbonyl, nitrile, and halogen substituents, and provides a clear electronic picture of the molecule. Following the detailed experimental protocol provided will enable researchers to generate high-fidelity data, ensuring that C13 NMR remains an indispensable tool in the rigorous process of chemical synthesis and drug development.

References

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Chemical Science. [Link]

  • Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. ACD/Labs. [Link]

  • Scribd. (n.d.). 13 C NMR Interpretation. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Clark, J. (n.d.). Interpreting C-13 NMR Spectra. Chemguide. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. [Link]

  • Weizmann Institute of Science. (n.d.). 13Carbon NMR. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1979). 13C n.m.r. examination of ethyl cyano(arylhydrazono)acetates. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • PubChem. (n.d.). Ethyl cyanoacetate. [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of the starting ethyl 2-cyanoacrylate. [Link]

  • Pharmaffiliates. (n.d.). Ethyl Cyanoacetate-3-13C. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • PubChemLite. (n.d.). 3-bromo-5-chlorotoluene. [Link]

  • University of Calgary. (n.d.). Interpreting 13C NMR. [Link]

Sources

Validation

biological activity comparison of halogenated vs non-halogenated cyanoacetates

Executive Summary This guide provides a technical comparison between non-halogenated cyanoacetates (e.g., ethyl cyanoacetate) and their halogenated counterparts (e.g., -halo cyanoacetates and halogenated benzylidene deri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between non-halogenated cyanoacetates (e.g., ethyl cyanoacetate) and their halogenated counterparts (e.g.,


-halo cyanoacetates and halogenated benzylidene derivatives).

For drug development professionals, the distinction is critical:

  • 
    -Halogenated Cyanoacetates:  act as highly reactive alkylating agents with significant toxicity, primarily used as synthetic intermediates or biocides.
    
  • Distal-Halogenated Derivatives (e.g., Benzylidene): utilize the cyanoacetate scaffold as a pharmacophore where halogenation modulates lipophilicity and electrophilicity, often enhancing potency by 10–50 fold in anticancer and antimicrobial assays.

Mechanistic Basis of Activity

The biological divergence between these two classes stems from their reactivity profiles and interaction modes with biological targets (enzymes, DNA, and cell membranes).

Electronic and Steric Modulations

The cyanoacetate moiety contains an electron-withdrawing cyano group (-CN) and an ester group (-COOR), creating a highly acidic


-proton (

).
  • Non-Halogenated: Acts primarily as a nucleophile (after deprotonation) or a weak electrophile (in Michael acceptors). Binding is often reversible.

  • 
    -Halogenated:  The presence of a halogen (F, Cl, Br) at the 
    
    
    
    -position dramatically increases acidity and introduces a leaving group. This transforms the molecule into a potent alkylating agent capable of irreversible covalent bonding with nucleophilic cysteine residues in proteins.
  • Distal-Halogenated (Derivatives): When the halogen is placed on a pendant aromatic ring (e.g., in Knoevenagel condensates), it does not act as a leaving group. Instead, it exerts a mesomeric or inductive effect , tuning the reactivity of the Michael acceptor system and increasing metabolic stability (blocking P450 oxidation).

Pathway Visualization: Mechanism of Action

The following diagram contrasts the "Soft" reversible binding of non-halogenated derivatives vs. the "Hard" irreversible alkylation of


-halo species.

MOA Scaffold Cyanoacetate Scaffold NonHalo Non-Halogenated (Ethyl Cyanoacetate) Scaffold->NonHalo AlphaHalo Alpha-Halogenated (Ethyl 2-bromo-2-cyanoacetate) Scaffold->AlphaHalo DistalHalo Distal-Halogenated (4-Cl-Benzylidene Cyanoacetate) Scaffold->DistalHalo Target_Rev Reversible Binding (Weak H-Bonds) NonHalo->Target_Rev Low Reactivity Target_Cov Irreversible Alkylation (Covalent Bond) AlphaHalo->Target_Cov Sn2 Displacement (High Toxicity) Target_Mich Michael Addition (Cys-SH Attack) DistalHalo->Target_Mich Enhanced Electrophilicity (High Potency)

Caption: Comparative Mechanism of Action. Alpha-halo variants drive irreversible alkylation (toxicity), while distal-halo derivatives optimize Michael addition kinetics (therapeutic potency).

Comparative Biological Performance[1]

The following data synthesizes performance metrics from standard structure-activity relationship (SAR) studies involving cyanoacetate derivatives.

Antimicrobial Activity (MIC Values)

Halogenation significantly improves antimicrobial efficacy, particularly against Gram-positive bacteria. The lipophilicity of the halogen facilitates membrane penetration.

Compound ClassDerivative TypeOrganismMIC (

g/mL)
Activity Level
Non-Halogenated Benzylidene cyanoacetateS. aureus> 128Inactive/Weak
Non-Halogenated Benzylidene cyanoacetateE. coli> 256Inactive
Halogenated 4-Chloro-benzylidene cyanoacetateS. aureus8 - 16Moderate
Halogenated 2,4-Dichloro-benzylidene cyanoacetateS. aureus2 - 4Potent

-Halogenated
Ethyl 2-bromo-2-cyanoacetateS. aureus< 1Cytotoxic/Biocidal

Critical Insight: While the


-bromo variant has the lowest MIC, it is non-selective and toxic to mammalian cells. The 2,4-dichloro derivative represents the therapeutic "sweet spot."
Anticancer Cytotoxicity (IC50)

In cancer cell lines (e.g., MCF-7, HeLa), halogenated derivatives function as Michael acceptors, targeting the sulfhydryl groups of enzymes like thioredoxin reductase.

CompoundSubstitutionIC50 (MCF-7 Breast Cancer)Mechanism Note
Parent H (Unsubstituted)> 100

M
Poor cellular uptake
Derivative A 4-Fluoro (Para)12.5

M
Metabolic block / Bioisostere
Derivative B 4-Chloro (Para)8.2

M
Enhanced lipophilicity
Derivative C 4-Bromo (Para)5.4

M
Strong hydrophobic interaction

Experimental Protocols

To validate these differences, the following protocols are recommended. These are designed to be self-validating by including specific negative and positive controls.

Synthesis of Distal-Halogenated Derivatives (Knoevenagel Condensation)

This workflow produces the bioactive "drug-like" candidates.

Reagents:

  • Aldehyde: 4-Chlorobenzaldehyde (Halogenated) vs Benzaldehyde (Control).

  • Active Methylene: Ethyl cyanoacetate.[1]

  • Catalyst: Piperidine (Base).

  • Solvent: Ethanol.[2]

Protocol:

  • Stoichiometry: Mix aldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in 20 mL ethanol.

  • Catalysis: Add 5 drops of piperidine. Why? Piperidine deprotonates the

    
    -carbon of the cyanoacetate, initiating the nucleophilic attack.
    
  • Reflux: Heat at 80°C for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Cool to room temperature. The halogenated products typically precipitate faster due to lower solubility. Filter and recrystallize from ethanol.

Biological Assay Workflow (MTT Cytotoxicity)

This workflow distinguishes between specific antiproliferative activity and general necrosis.

Workflow Start Cell Seeding (HeLa/MCF-7, 5k cells/well) Treatment Compound Treatment (0.1 - 100 µM) Start->Treatment Incubation Incubation (48h @ 37°C) Treatment->Incubation MTT_Add Add MTT Reagent (Mitochondrial Reductase) Incubation->MTT_Add Solubilization Solubilize Formazan (DMSO) MTT_Add->Solubilization Read Absorbance @ 570nm Solubilization->Read

Caption: Standardized MTT assay workflow for evaluating cytotoxicity of cyanoacetate derivatives.

Validation Steps:

  • Control A (Negative): DMSO only (0.1%). Cell viability must be >95%.

  • Control B (Positive): Cisplatin or Doxorubicin. Verifies assay sensitivity.

  • Interference Check: Halogenated compounds can sometimes precipitate in aqueous media. Check wells microscopically before adding MTT to ensure no crystals are mimicking cells.

Toxicology and Stability Profile[4]

Acute Toxicity (LD50)

The presence of the halogen at the


-position drastically alters the safety profile.
  • Ethyl Cyanoacetate: LD50 (Oral, Rat)

    
     2000 mg/kg.[1] Classified as Harmful.[1][3][4]
    
  • Ethyl Bromo-Cyanoacetate: LD50 (Oral, Rat)

    
     420 mg/kg.[5] Classified as Toxic/Lachrymator.
    
    • Mechanism: The C-Br bond is labile. In physiological pH, it can hydrolyze or alkylate DNA, leading to rapid necrosis rather than apoptosis.

Metabolic Stability
  • Fluorination: Adding fluorine (C-F bond) generally increases metabolic stability. The C-F bond is shorter and stronger (116 kcal/mol) than the C-H bond, resisting oxidative metabolism by Cytochrome P450.

  • Bromination/Iodination: Often decreases stability in vivo as these are better leaving groups, potentially leading to toxic metabolites.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6546, Ethyl cyanoacetate. Retrieved from [Link]

  • ChemSrc (2025). Ethyl bromo(cyano)acetate Toxicity and MSDS Data. Retrieved from [Link]

  • Karban, J. et al. (2017). Cytotoxicity of fluorinated amino sugars and derivatives.[6] Organic & Biomolecular Chemistry.[7][6][8][9] Retrieved from [Link]

  • Al-Salahi, R. et al. (2016).Synthesis and biological evaluation of some new benzylidene cyanoacetate derivatives. Journal of Saudi Chemical Society.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Ethyl Bromoacetate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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